molecular formula C8H10BrNO B1373255 2-Bromo-6-ethoxyaniline CAS No. 1072945-59-5

2-Bromo-6-ethoxyaniline

Cat. No.: B1373255
CAS No.: 1072945-59-5
M. Wt: 216.07 g/mol
InChI Key: BMRDKLUDXJPIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-ethoxyaniline is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRDKLUDXJPIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674804
Record name 2-Bromo-6-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-59-5
Record name 2-Bromo-6-ethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-ethoxyaniline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated anilines represent a privileged class of compounds, offering a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-6-ethoxyaniline, a key intermediate whose unique structural features and reactivity profile make it a valuable asset for researchers, scientists, and drug development professionals.

This document will delve into the core physicochemical properties, spectroscopic signature, synthesis methodologies, and key applications of this compound. By synthesizing technical data with practical insights, this guide aims to empower researchers to effectively leverage this compound in their synthetic endeavors and accelerate the discovery of next-generation therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis and process development. This section outlines the key properties of this compound.

Core Properties
PropertyValueSource
CAS Number 1072945-59-5[1]
Molecular Formula C₈H₁₀BrNO[1]
Molecular Weight 216.08 g/mol [2]
Predicted Boiling Point 267.4 ± 20.0 °C[2]
Predicted Density 1.455 ± 0.06 g/cm³[2]
Storage Conditions 2-8°C, protect from light, under inert gas[2]
Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of its structural analogs, such as 2-bromoaniline and other substituted anilines, the following characteristic spectral features can be anticipated. Researchers are strongly encouraged to acquire and interpret their own analytical data for definitive structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromo, ethoxy, and amino substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbons directly attached to the bromine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: Key IR absorption bands are anticipated for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl chain, C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through several strategic routes, typically involving the introduction of the bromine atom onto a pre-existing ethoxyaniline scaffold or the modification of functional groups on a suitably substituted benzene ring.

Illustrative Synthetic Workflow

A logical and common approach to the synthesis of this compound involves the direct bromination of 2-ethoxyaniline. This electrophilic aromatic substitution is directed by the activating and ortho-, para-directing amino and ethoxy groups. The steric hindrance from the ethoxy group at the ortho position can influence the regioselectivity of the bromination.

Synthesis_Workflow Start 2-Ethoxyaniline Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Reaction Solvent Solvent (e.g., Acetonitrile, DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

Disclaimer: This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Researchers must adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyaniline (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Bromination: Cool the solution to 0°C using an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 equivalents) in the same solvent dropwise over a period of 30-60 minutes. The use of NBS is often preferred over elemental bromine for its milder reaction conditions and better selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR, and MS.

Applications in Drug Discovery and Development

The strategic placement of the bromo, ethoxy, and amino groups on the aniline ring makes this compound a highly valuable building block in medicinal chemistry. The presence of these functionalities allows for a diverse range of chemical transformations, enabling the construction of complex heterocyclic scaffolds that are often found in biologically active molecules.

Role as a Versatile Intermediate

The amino group can act as a nucleophile or be transformed into other functional groups, while the bromo substituent is an excellent handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of many drug candidates.

Applications Main This compound Coupling Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Main->Coupling Hetero Heterocycle Formation (e.g., Quinolines, Benzimidazoles) Main->Hetero Deriv Amine Derivatization (Amides, Sulfonamides, etc.) Main->Deriv Leads Bioactive Lead Compounds Coupling->Leads Hetero->Leads Deriv->Leads

Caption: Key reaction pathways for this compound in drug discovery.

Targeting Kinase Inhibitors and Other Bioactive Molecules

Substituted anilines are prevalent motifs in a wide array of kinase inhibitors, where they often serve as key pharmacophoric elements that interact with the hinge region of the kinase domain. The unique substitution pattern of this compound can be exploited to synthesize novel kinase inhibitors with improved potency and selectivity. Furthermore, this intermediate is valuable in the synthesis of other classes of bioactive molecules, including agrochemicals and materials for organic electronics.

Safety, Handling, and Disposal

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a specific, validated Safety Data Sheet (SDS) for this compound is not widely available, information from closely related bromoanilines provides crucial guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Bromoanilines are generally considered hazardous substances. They are often classified as harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation[1][3]. It is crucial to handle this compound in a well-ventilated fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage and Handling

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. Protect from light.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to treat it as hazardous waste and dispose of it through a licensed professional waste disposal service[1].

Conclusion: A Building Block of Strategic Importance

This compound emerges as a chemical intermediate with significant potential for advancing drug discovery and development. Its unique combination of reactive functional groups provides a versatile platform for the synthesis of a wide range of complex molecules, particularly heterocyclic systems that are central to many therapeutic agents. While a comprehensive set of experimental data for this compound is not yet readily available in the public domain, this guide has provided a thorough overview based on predicted properties and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers, encouraging the further exploration and application of this compound in the quest for novel and effective medicines.

References

2-Bromo-6-ethoxyaniline CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-ethoxyaniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated aniline derivative utilized in synthetic chemistry. We will delve into its fundamental chemical and physical properties, including its unique structure and CAS identifier. The narrative will explore a logical and field-proven synthetic methodology, offering insights into the reaction mechanism and experimental considerations. Furthermore, this guide will illuminate the compound's strategic importance as a versatile building block in the development of novel pharmaceutical and agrochemical agents, supported by detailed reaction protocols and safety information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis.

Compound Identification and Physicochemical Properties

This compound is a substituted aniline featuring a bromine atom and an ethoxy group positioned ortho to the amino functionality. This specific arrangement of substituents significantly influences the molecule's electronic properties and steric profile, making it a valuable and reactive intermediate in organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1072945-59-5 [1][2][3].

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a bromine atom at position 2, and an ethoxy group at position 6.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is presented in the table below. These values are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

PropertyValueSource
CAS Number 1072945-59-5[1][2][3]
Molecular Formula C₈H₁₀BrNO[1][2]
Molecular Weight 216.08 g/mol [2]
Predicted Boiling Point 267.4 ± 20.0 °C[2]
Predicted Density 1.455 ± 0.06 g/cm³[2]
MDL Number MFCD11504835[2][3]
Storage Conditions 2-8°C, Inert atmosphere, Light-proof[1][2][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the regioselective bromination of a suitable precursor, such as 2-ethoxyaniline. The choice of brominating agent and reaction conditions is paramount to achieving high yield and selectivity, preventing the formation of undesired di- or para-brominated isomers.

A common and effective laboratory-scale approach utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is favored for its ability to provide a low, steady concentration of elemental bromine, which helps to control the electrophilic aromatic substitution reaction on the activated aniline ring. The ethoxy and amino groups are both ortho-, para-directing; however, the steric bulk of the ethoxy group helps to direct the incoming electrophile (Br+) to the vacant ortho position.

G start Start: 2-Ethoxyaniline + N-Bromosuccinimide (NBS) dissolve Dissolve 2-ethoxyaniline in a suitable aprotic solvent (e.g., CH2Cl2 or THF) start->dissolve cool Cool reaction mixture to 0°C in an ice bath to control exothermicity dissolve->cool add_nbs Add NBS portion-wise over 30-60 min. Maintains low Br2 concentration cool->add_nbs stir Stir at 0°C to room temperature for 2-4 hours. Monitor reaction progress via TLC add_nbs->stir quench Quench reaction with aqueous sodium thiosulfate solution to remove excess bromine stir->quench extract Perform aqueous work-up and extract product with an organic solvent (e.g., Ethyl Acetate) quench->extract purify Dry organic layer, concentrate, and purify via column chromatography (Silica gel) extract->purify end_node End: Pure this compound purify->end_node

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via NBS Bromination

This protocol is a self-validating system where reaction progress is monitored, ensuring efficient conversion and minimizing side-product formation.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-ethoxyaniline (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath. This step is critical to moderate the reaction rate and prevent over-bromination.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the stirred solution in small portions over 30 minutes. Maintain the internal temperature below 5°C during the addition.

  • Reaction: Allow the mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane).

  • Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Applications in Drug Discovery and Agrochemical Synthesis

This compound serves as a pivotal intermediate for constructing more complex organic molecules.[2] Its utility stems from the presence of three distinct functional groups—amino, bromo, and ethoxy—that can be selectively manipulated. The bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the amino group can be used for amidation, alkylation, or diazotization reactions.

This trifunctional nature makes it a valuable building block for synthesizing heterocyclic compounds that form the core of many therapeutic agents and modern agrochemicals like herbicides and fungicides.[2][4]

Role in Cross-Coupling Reactions

The carbon-bromine bond is particularly amenable to forming new carbon-carbon or carbon-nitrogen bonds via reactions such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.[4] These reactions are foundational in modern medicinal chemistry for assembling the molecular frameworks of drug candidates.[4] For example, in a Suzuki coupling, the bromo-substituted aniline can be coupled with a boronic acid to create a new biaryl structure, a common motif in pharmacologically active molecules.

cluster_reaction Suzuki Coupling Reaction reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) reactant1->catalyst reactant2 Aryl Boronic Acid (R-B(OH)2) reactant2->catalyst product Coupled Biaryl Product catalyst->product

Caption: Role of this compound in a Suzuki coupling reaction.

Safety, Handling, and Storage

As with many halogenated anilines, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds suggest that it may be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[5][6][7]

Precautionary Measures
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[5][6][7] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5][6][8]

  • Handling: Avoid breathing dust, fumes, or vapors.[5][8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[5][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6] For long-term stability, storage at 2-8°C under an inert atmosphere and protected from light is recommended.[2][3]

Conclusion

This compound (CAS: 1072945-59-5) is a strategically important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique ortho-substituted structure provides a versatile platform for advanced organic synthesis, particularly in the realm of cross-coupling reactions. Understanding its properties, synthesis, and safe handling protocols is essential for leveraging its full potential in research and development settings.

References

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-6-ethoxyaniline

This compound is a substituted aniline derivative that serves as a valuable building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring ortho-bromo and ortho-ethoxy groups relative to the amine, makes it a key intermediate in the development of agrochemicals and pharmaceuticals. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, making it a versatile precursor in drug discovery and fine chemical manufacturing.

This in-depth technical guide presents a robust and well-established multi-step pathway for the synthesis of this compound, commencing from the readily available starting material, 2-ethoxyaniline. The chosen synthetic strategy emphasizes the critical principles of functional group protection, regioselective electrophilic aromatic substitution, and subsequent deprotection. Each stage of the process is detailed with procedural steps, mechanistic insights, and the causal reasoning behind experimental choices, reflecting field-proven laboratory practices.

Overall Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step process designed to control the regioselectivity of the bromination reaction. Direct bromination of 2-ethoxyaniline would lead to a mixture of products with the para-substituted isomer predominating. To circumvent this, a protection-bromination-deprotection strategy is employed.

Synthesis_Pathway Start 2-Ethoxyaniline Intermediate1 N-(2-ethoxyphenyl)acetamide Start->Intermediate1 Step 1: Acetylation (Protection) Intermediate2 N-(2-bromo-6-ethoxyphenyl)acetamide (Isomer Mixture) Intermediate1->Intermediate2 Step 2: Bromination (Electrophilic Substitution) Intermediate3 Purified N-(2-bromo-6-ethoxyphenyl)acetamide Intermediate2->Intermediate3 Step 3: Isomer Separation (Chromatography) FinalProduct This compound Intermediate3->FinalProduct Step 4: Hydrolysis (Deprotection)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Protection of the Amino Group via Acetylation

Scientific Rationale

The initial step involves the protection of the highly activating amino group of 2-ethoxyaniline as an acetamide. This is a crucial strategic decision for two primary reasons:

  • Moderation of Reactivity: The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring towards electrophilic substitution, often leading to multiple substitutions and side reactions. Conversion to an acetamide delocalizes this lone pair through resonance with the carbonyl group, thus moderating the ring's reactivity.

  • Steric Hindrance: The bulky acetyl group provides steric hindrance around the ortho positions, which can influence the regioselectivity of the subsequent bromination step.

Experimental Protocol: Synthesis of N-(2-ethoxyphenyl)acetamide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline (10.0 g, 72.9 mmol) in 100 mL of dichloromethane.

  • Addition of Reagents: To the stirred solution, add triethylamine (11.1 g, 15.3 mL, 109.4 mmol) to act as a base. Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Add acetyl chloride (6.3 g, 5.7 mL, 80.2 mmol) dropwise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 1 M HCl, and 50 mL of saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(2-ethoxyphenyl)acetamide.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(2-ethoxyphenyl)acetamide as a white solid.[2][3]

Part 2: Regioselective Bromination of N-(2-ethoxyphenyl)acetamide

Scientific Rationale

This step introduces the bromine atom onto the aromatic ring via electrophilic aromatic substitution. The directing effects of the substituents on the ring are of paramount importance. Both the acetamido group (-NHCOCH₃) and the ethoxy group (-OCH₂CH₃) are ortho-, para-directors. Consequently, bromination will occur at the positions ortho and para to these groups.

  • The position para to the strong acetamido directing group is occupied by the ethoxy group.

  • The positions ortho to the acetamido group are the C6 and C2 (which is substituted) positions.

  • The positions ortho to the ethoxy group are C1 (substituted) and C3.

  • The position para to the ethoxy group is C4.

Therefore, the major products expected are the 4-bromo and the 6-bromo isomers. The desired 2-bromo-6-ethoxy isomer is formed as N-(2-bromo-6-ethoxyphenyl)acetamide.

Experimental Protocol: Bromination
  • Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve N-(2-ethoxyphenyl)acetamide (10.0 g, 55.8 mmol) in 100 mL of glacial acetic acid.

  • Brominating Agent: In a separate dropping funnel, prepare a solution of bromine (8.9 g, 2.9 mL, 55.8 mmol) in 20 mL of glacial acetic acid.

  • Bromination Reaction: Add the bromine solution dropwise to the stirred solution of the acetamide at room temperature over 30 minutes.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Precipitation: Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate containing the mixture of bromo-isomers will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine. Dry the solid in a vacuum oven.

Part 3: Isomer Separation

Scientific Rationale

The product from the bromination step is a mixture of N-(4-bromo-2-ethoxyphenyl)acetamide and the desired N-(2-bromo-6-ethoxyphenyl)acetamide. The separation of these constitutional isomers is essential and is typically achieved based on their differing physical properties, such as polarity and solubility. Column chromatography is the most effective laboratory technique for this separation.

Experimental Protocol: Column Chromatography
  • Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar eluent (e.g., hexane or petroleum ether).

  • Sample Loading: Dissolve the crude isomeric mixture in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition by TLC. The isomers will elute at different rates due to their different polarities.

  • Isolation of Desired Isomer: Combine the fractions containing the pure desired isomer (N-(2-bromo-6-ethoxyphenyl)acetamide) and remove the solvent under reduced pressure.

Part 4: Deprotection via Amide Hydrolysis

Scientific Rationale

The final step is the removal of the acetyl protecting group to regenerate the free amine, yielding this compound. This is accomplished by amide hydrolysis, which can be catalyzed by either acid or base.[4][5][6] Both methods are effective, and the choice may depend on the stability of the product to the reaction conditions. Acid-catalyzed hydrolysis is presented here.

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Amide Hydrolysis Amide N-(2-bromo-6-ethoxyphenyl)acetamide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O ProtonatedAmine Protonated Amine Intermediate TetrahedralIntermediate->ProtonatedAmine Proton Transfer CarboxylicAcid Acetic Acid ProtonatedAmine->CarboxylicAcid - R-NH₃⁺ FinalProduct This compound (as ammonium salt) CarboxylicAcid->FinalProduct Work-up

Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: Place the purified N-(2-bromo-6-ethoxyphenyl)acetamide (5.0 g, 19.4 mmol) in a 100 mL round-bottom flask.

  • Hydrolysis: Add 50 mL of a 6 M aqueous solution of hydrochloric acid. Heat the mixture to reflux with stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

  • Neutralization: Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will deprotonate the anilinium salt to the free aniline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield (g)
12-Ethoxyaniline (10.0 g)Acetyl chloride, TriethylamineN-(2-ethoxyphenyl)acetamide13.0
2N-(2-ethoxyphenyl)acetamide (10.0 g)Bromine, Acetic AcidIsomeric Mixture14.4
4N-(2-bromo-6-ethoxyphenyl)acetamide (5.0 g)HCl, NaOHThis compound4.2

Note: Yields are theoretical and actual yields will vary based on experimental conditions and purification efficiency.

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis, requiring careful consideration of directing group effects and the use of protection/deprotection methodologies. The three-step pathway detailed in this guide—acetylation, regioselective bromination with subsequent isomer separation, and final deprotection via hydrolysis—provides a reliable and instructive route to this valuable synthetic intermediate. While the separation of isomers presents a practical challenge, it underscores the importance of purification techniques in achieving high-purity target molecules for research and development in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to 2-Bromo-6-ethoxyaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Bromo-6-ethoxyaniline, a key building block in modern synthetic chemistry, particularly within the pharmaceutical industry. Its unique structural features make it a valuable intermediate for the synthesis of a wide range of complex molecules and active pharmaceutical ingredients (APIs). This document will delve into its fundamental chemical properties, synthesis, applications, and safety protocols, offering a technical resource for researchers, chemists, and professionals in drug development.

Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This compound is an aromatic amine with the chemical formula C8H10BrNO.[1][2][3] Its molecular structure, featuring a bromine atom and an ethoxy group ortho to the amine, imparts specific reactivity and properties that are highly sought after in organic synthesis.

PropertyValueSource(s)
Molecular Formula C8H10BrNO[1][2][3]
Molecular Weight 216.08 g/mol [1][3]
CAS Number 1072945-59-5[1]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]

The presence of the bulky bromine atom and the electron-donating ethoxy group in close proximity to the amino group sterically and electronically influences the molecule's reactivity, making it a versatile precursor for various chemical transformations.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. A common synthetic route involves the ortho-bromination of an appropriately substituted aniline derivative, followed by ethoxylation. The choice of reagents and reaction conditions is critical to achieving high yields and purity, minimizing the formation of isomeric byproducts.

A generalized synthetic workflow can be visualized as follows:

G cluster_0 Synthetic Pathway Start Substituted Aniline Precursor Step1 Ortho-Bromination Start->Step1 Intermediate Brominated Intermediate Step1->Intermediate Step2 Ethoxylation Intermediate->Step2 Product This compound Step2->Product

Figure 1: A generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol. Specific conditions may vary based on the scale and specific starting materials.

  • Ortho-Bromination: A solution of the starting aniline in a suitable solvent (e.g., acetic acid) is cooled. A brominating agent (e.g., N-Bromosuccinimide) is added portion-wise while maintaining the low temperature to control the regioselectivity of the reaction. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Isolation: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude brominated intermediate.

  • Ethoxylation: The brominated intermediate is subjected to an ethoxylation reaction, often using a Williamson ether synthesis approach with sodium ethoxide in a suitable solvent.

  • Final Purification: The crude this compound is purified using techniques such as column chromatography or recrystallization to obtain the final product of high purity.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable synthon for the construction of heterocyclic scaffolds that are prevalent in many biologically active molecules. The bromine atom serves as a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of molecular diversity. The amino group can be readily derivatized or participate in cyclization reactions to form various nitrogen-containing heterocycles.

G cluster_1 Application in Synthesis Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->Coupling Derivatization Amine Derivatization Start->Derivatization Cyclization Heterocycle Formation Start->Cyclization Product Complex Molecules / APIs Coupling->Product Derivatization->Product Cyclization->Product

Figure 2: Key synthetic transformations involving this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification and Precautionary Statements:

  • Signal Word: Warning[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-bromo-6-ethoxyaniline (CAS No. 1072945-59-5)[1][2][3]. As a valuable intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and drug development professionals. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, detailed, field-proven protocols for acquiring high-quality spectroscopic data are provided, ensuring a self-validating system for researchers who may synthesize or work with this compound.

Introduction: The Structural Significance of this compound

This compound is a disubstituted aniline with a molecular formula of C₈H₁₀BrNO and a molecular weight of 216.08 g/mol [1][2]. The strategic placement of the bromo, ethoxy, and amino groups on the benzene ring makes it a versatile building block in organic synthesis. The electron-donating effects of the amino and ethoxy groups, combined with the electron-withdrawing and sterically hindering nature of the bromine atom, create a unique electronic and steric environment. This environment dictates the molecule's reactivity and its spectroscopic signature. Accurate interpretation of its spectroscopic data is therefore crucial for confirming its identity and purity.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The ethoxy and amino groups are electron-donating, shielding the aromatic protons and shifting them upfield, while the bromine atom has a deshielding effect.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.2m3HAr-H
~ 4.1q2H-OCH₂CH₃
~ 3.8br s2H-NH₂
~ 1.4t3H-OCH₂CH₃

Interpretation and Causality:

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.2 ppm. Their exact chemical shifts and coupling patterns will depend on their positions relative to the three different substituents. Due to the unsymmetrical substitution pattern, they are not chemically equivalent and will likely exhibit complex splitting.

  • Ethoxy Group (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a quartet around δ 4.1 ppm due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.4 ppm, shifted upfield as they are further from the electronegative oxygen.

  • Amine Protons (-NH₂): The amine protons typically appear as a broad singlet around δ 3.8 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of unique carbon signals will confirm the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 145-150C-OEt
~ 140-145C-NH₂
~ 125-130C-H (aromatic)
~ 120-125C-H (aromatic)
~ 115-120C-H (aromatic)
~ 110-115C-Br
~ 64-OCH₂CH₃
~ 15-OCH₂CH₃

Interpretation and Causality:

  • Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OEt and C-NH₂) will be the most downfield-shifted. The carbon attached to the bromine (C-Br) will also be downfield-shifted, though typically less so than carbons attached to oxygen or nitrogen. The remaining three aromatic C-H carbons will appear in the typical aromatic region.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around δ 64 ppm, deshielded by the adjacent oxygen. The methyl carbon (-CH₃) will be found significantly upfield, around δ 15 ppm.

G cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire_1h Acquire 1H spectrum (e.g., 16 scans) shim->acquire_1h acquire_13c Acquire 13C spectrum (e.g., 1024 scans) shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) and Peak Picking (13C) baseline->integrate

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, broadN-H stretching (amine)
3050-3000MediumC-H stretching (aromatic)
2980-2850Medium to strongC-H stretching (aliphatic)
1620-1580StrongN-H bending (amine)
1500-1400Medium to strongC=C stretching (aromatic)
1250-1200StrongC-O stretching (aryl ether)
1100-1000MediumC-N stretching (amine)
600-500MediumC-Br stretching

Interpretation and Causality:

  • N-H Vibrations: The presence of the primary amine group will give rise to two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region, which are often broad due to hydrogen bonding. A strong N-H bending vibration is also expected around 1620-1580 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be observed below 3000 cm⁻¹.

  • Aromatic and Ether Linkages: The C=C stretching vibrations of the aromatic ring will be visible in the 1500-1400 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the aryl ether will be prominent around 1250-1200 cm⁻¹.

  • C-Br Vibration: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹, which can sometimes be difficult to assign definitively.

G cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing prep Prepare sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet place Place the sample in the IR spectrometer prep->place bg Collect a background spectrum place->bg acquire Acquire the sample spectrum (e.g., 16 scans) bg->acquire subtract Subtract the background spectrum acquire->subtract label_peaks Label significant peaks subtract->label_peaks

Caption: Standard workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
215, 217Molecular ion peak (M⁺, M+2⁺)
186, 188[M - C₂H₅]⁺
136[M - Br]⁺
108[M - Br - C₂H₄]⁺

Interpretation and Causality:

  • Molecular Ion Peak: The most important feature will be the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity at m/z 215 and 217. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Loss of the ethyl group from the ethoxy moiety would result in a fragment at m/z 186 and 188. Loss of the bromine atom would give a fragment at m/z 136. Subsequent fragmentation of this ion by loss of ethene would lead to a fragment at m/z 108.

G cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection introduce Introduce a dilute solution of the sample into the ion source (e.g., via direct infusion or GC/LC) ionize Ionize the sample using an appropriate technique (e.g., Electron Impact - EI or Electrospray Ionization - ESI) introduce->ionize analyze Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer ionize->analyze detect Detect the ions and generate the mass spectrum analyze->detect

Caption: General workflow for mass spectrometry analysis.

Conclusion

While experimental spectroscopic data for this compound is not widely available, a comprehensive understanding of its expected spectroscopic features can be derived from fundamental principles and comparison with analogous structures. This guide provides researchers and drug development professionals with a robust framework for the characterization of this important synthetic intermediate. The predicted NMR, IR, and MS data, along with the detailed protocols, will aid in the confirmation of its structure and purity, ensuring the integrity of subsequent research and development activities.

References

Physical characteristics of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-6-ethoxyaniline

Abstract

This compound is a substituted aniline derivative that serves as a valuable building block in synthetic organic chemistry. Its unique arrangement of bromo, ethoxy, and amino functional groups on the benzene ring makes it a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound (CAS No. 1072945-59-5), offering a foundational resource for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical properties, expected spectroscopic signatures, and the standardized protocols for its characterization. Furthermore, this document consolidates critical safety, handling, and storage information derived from data on closely related halogenated anilines to ensure best practices in a laboratory setting.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical compound is to understand its structure and fundamental identifiers. This compound features a primary amine (-NH₂) and an ethoxy (-OCH₂CH₃) group at positions 1 and 2, respectively, with a bromine (-Br) atom at position 6 of the benzene ring. This ortho-substitution pattern significantly influences the molecule's reactivity and physical properties.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are critical for planning reactions, purification, and storage. While extensive experimental data for this compound is not widely published, we can consolidate known and predicted values.

PropertyValueSource
CAS Number 1072945-59-5[1][2]
Molecular Formula C₈H₁₀BrNO[1]
Molecular Weight 216.08 g/mol [1]
Appearance Solid (Expected)Inferred from analogs[3]
Boiling Point 267.4 ± 20.0 °C (Predicted)[1]
Density 1.455 ± 0.06 g/cm³ (Predicted)[1]
Melting Point Not available. Requires experimental determination.N/A
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol, methanol, and chloroform (Expected).Inferred from 2-bromoaniline[4][5]

Expert Insights: The limited solubility in water is expected due to the hydrophobic nature of the brominated benzene ring.[4] The amino and ethoxy groups can participate in hydrogen bonding, but the overall character of the molecule is dominated by the aromatic system.[4] For synthetic applications, dissolution in common organic solvents such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) is anticipated to be effective. The predicted high boiling point suggests that purification by vacuum distillation is a viable method, should the compound be a liquid or low-melting solid at room temperature.[1]

Spectroscopic Characterization Profile

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Based on its structure, the following spectral features are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.5 ppm), exhibiting complex splitting patterns (doublets, triplets) due to coupling between them.

    • Amine Protons (2H): A broad singlet for the -NH₂ protons, typically in the range of 3.5-4.5 ppm. The chemical shift can vary with solvent and concentration.

    • Ethoxy Protons (5H): A quartet (~4.0 ppm) for the methylene (-OCH₂) protons coupled to the methyl group, and a triplet (~1.4 ppm) for the terminal methyl (-CH₃) protons coupled to the methylene group.

  • ¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

    • Aromatic Carbons (6C): Six signals in the range of ~110-150 ppm. The carbons directly attached to the electronegative nitrogen, oxygen, and bromine atoms will have characteristic shifts.

    • Ethoxy Carbons (2C): Two signals in the aliphatic region; one for the -OCH₂ carbon (~60-70 ppm) and one for the -CH₃ carbon (~15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

  • N-H Stretch: A pair of medium-to-weak bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals for the ethoxy group will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): One or more bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether linkage, expected around 1200-1250 cm⁻¹.

  • C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: The key feature will be the molecular ion peak (M⁺). Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M) and one for the isotope ⁸¹Br (M+2). For C₈H₁₀⁷⁹BrNO, the expected mass is ~214.99 Da, and for C₈H₁₀⁸¹BrNO, it is ~216.99 Da.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group or the bromine atom, providing further structural confirmation.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized characterization workflows are paramount. The following protocols are recommended for a comprehensive physical analysis of a new or uncharacterized batch of this compound.

G cluster_0 Analytical Workflow for this compound A Sample Receipt & Visual Inspection B Melting Point Determination A->B C Solubility Assessment A->C D Spectroscopic Analysis B->D C->D E ¹H and ¹³C NMR D->E F FT-IR Spectroscopy D->F G Mass Spectrometry (LC-MS or GC-MS) D->G H Data Consolidation & Purity Assessment E->H F->H G->H

Caption: Recommended workflow for the physical and structural characterization.

Protocol 1: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp, narrow melting range typically signifies a high-purity compound, while a broad or depressed range suggests the presence of impurities.

  • Sample Preparation: Place a small, dry amount (1-2 mg) of the crystalline solid into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Apparatus Setup: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Perform a second measurement with a new sample, starting the slow ramp (1-2 °C/min) approximately 10 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 2: NMR Sample Preparation and Acquisition

Causality: NMR provides the most definitive information for structural elucidation. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 300 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous bromoanilines provide a strong basis for safe handling protocols.[6][7][8]

  • Hazard Identification:

    • Expected to be harmful if swallowed, in contact with skin, or if inhaled.[6]

    • Likely to cause skin and serious eye irritation.[8]

    • May cause respiratory irritation.[7]

  • Handling and Personal Protective Equipment (PPE):

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

    • Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6][8]

    • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong acids.

    • Some vendors recommend storage at 2-8°C, protected from light, and under an inert gas atmosphere.[1]

Conclusion

This compound is a key synthetic intermediate with a well-defined molecular structure. While some of its physical properties, such as boiling point and density, are currently based on predictive models, this guide establishes the expected physicochemical and spectroscopic characteristics. The provided protocols offer a robust framework for empirical verification and quality control. Adherence to the outlined safety procedures, derived from structurally similar compounds, is essential for minimizing risk during handling and experimentation. This document serves as a critical resource to empower researchers in their utilization of this versatile chemical building block.

References

Solubility Profile of 2-Bromo-6-ethoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount for successful formulation, process development, and ensuring bioavailability. 2-Bromo-6-ethoxyaniline, a substituted aniline derivative, presents a unique molecular architecture that suggests a nuanced solubility profile. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. By integrating established methodologies with predictive approaches based on structural analogs, this document serves as a critical resource for researchers and developers working with this and similar chemical entities.

The strategic placement of a bromine atom and an ethoxy group on the aniline ring influences the molecule's polarity, hydrogen bonding capacity, and crystal lattice energy, all of which are critical determinants of solubility. This guide will delve into a systematic approach to characterizing this solubility, from fundamental principles to detailed experimental protocols.

Physicochemical Properties of this compound and Its Analogs

A foundational understanding of the target molecule's intrinsic properties is the first step in predicting its solubility behavior.

Molecular Structure and Properties

This compound

  • Molecular Formula: C₈H₁₀BrNO[1]

  • Molar Mass: 216.08 g/mol [1]

  • Predicted Boiling Point: 267.4±20.0 °C

  • Predicted Density: 1.455±0.06 g/cm³

A 2D structure of this compound is presented below:

Caption: Molecular structure of this compound.

Predictive Solubility Profile Based on Structural Analogs

Key Structural Analogs:

  • 2-Bromoaniline: Provides insight into the effect of the ortho-bromo substitution.

  • Ethoxyaniline isomers (e.g., 4-ethoxyaniline): Inform on the contribution of the ethoxy group to solubility.

CompoundWater SolubilitySolubility in Organic SolventsReference
2-Bromoaniline Sparingly soluble/Insoluble (0.949 g/L)[9][10][11][12]Soluble in ethanol, ether, and chloroform.[2][9][2][9][10][11][12]
4-Bromoaniline Slightly soluble (<0.1 g/100 mL at 23 °C)[13]Soluble in ethanol, ether, and chloroform.[3][3][13]
4-Ethoxyaniline Limited solubilityGood solubility in polar organic solvents like ethanol, methanol, and DMSO; limited in non-polar solvents like hexane.[5][5]

Predicted Solubility of this compound: Based on the data from its analogs, this compound is predicted to be sparingly soluble to insoluble in water . The presence of the aniline functional group allows for some hydrogen bonding with water, but the hydrophobic contributions of the bromo and ethoxy groups, along with the overall aromatic character, are expected to dominate.

Conversely, it is predicted to be soluble in a range of organic solvents , particularly polar organic solvents such as alcohols (ethanol, methanol), and potentially in less polar solvents like chloroform and ethers.

Experimental Determination of the Solubility Profile

A robust experimental plan is crucial for accurately defining the solubility of this compound. The following sections outline a comprehensive approach, grounded in established scientific guidelines such as those from the OECD and USP[12].

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.

Experimental Workflow for Thermodynamic Solubility:

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

  • Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, spanning different polarities. A suggested list includes:

    • Water (and buffered solutions for pH-dependent studies)

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

    • Acetonitrile

    • Ethyl Acetate

    • Toluene

    • n-Heptane

    • Dimethyl Sulfoxide (DMSO)

  • Equilibration:

    • Add an excess of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

    • Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a solvent-compatible 0.22 µm syringe filter is recommended.

  • Quantification:

    • The concentration of this compound in the clear supernatant is determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for aniline derivatives.

    • HPLC Method Parameters (Illustrative):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape) is a good starting point.

      • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 230-280 nm, to be determined by a UV scan). Aniline itself shows absorbance peaks around 230 nm and 280 nm[14][15].

      • Quantification: A calibration curve of known concentrations of this compound should be prepared to accurately determine the concentration in the experimental samples.

pH-Dependent Aqueous Solubility

Given that this compound is an aniline derivative, its amino group is basic and can be protonated at acidic pH. This ionization will significantly impact its aqueous solubility.

Theoretical Background: The pKa of the conjugate acid of an aniline determines the pH range over which its solubility will change. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the non-ionized form at a given pH. The pKa of 2-bromoaniline is reported to be 2.53[10][11], while that of 4-bromoaniline is 3.86[15][16][17][18]. The ethoxy group's electronic effect will also influence the basicity of the amino group in this compound. A detailed experimental determination across a range of pH values is therefore essential.

Experimental Protocol:

  • Follow the thermodynamic solubility protocol described above.

  • Instead of pure water, use a series of buffers with pH values ranging from acidic to neutral (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).

  • Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Logical Relationship of pH and Solubility for an Aniline Derivative:

ph_solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) A R-NH₂ + H⁺ ⇌ R-NH₃⁺ B Predominantly Ionized Form (Anilinium salt) A->B C Higher Aqueous Solubility B->C D R-NH₂ E Predominantly Non-ionized Form (Free base) D->E F Lower Aqueous Solubility (Intrinsic Solubility) E->F

Caption: Influence of pH on the solubility of an aniline derivative.

Temperature-Dependent Solubility

The dissolution of a solid in a liquid is a thermodynamic process that can be either endothermic or exothermic, though for most organic compounds, it is endothermic. Therefore, solubility generally increases with temperature.

Experimental Protocol:

  • Employ the thermodynamic solubility shake-flask method.

  • Conduct the experiment at a range of controlled temperatures (e.g., 4 °C, 25 °C, 37 °C, and 50 °C).

  • Plot the solubility data against temperature to visualize the relationship. This data can be used to determine the enthalpy of solution using the van't Hoff equation.

Solid-State Characterization

The solid-state properties of this compound can significantly influence its solubility and dissolution rate. It is crucial to characterize the solid form used in the solubility studies.

Analytical TechniquePurposeExpected Insights for this compound
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and polymorphic form of the solid.Will reveal if the material is crystalline or amorphous. Different crystalline forms (polymorphs) can have different solubilities.[1][6][8][19][20]
Differential Scanning Calorimetry (DSC) To determine the melting point, heat of fusion, and identify polymorphic transitions.Provides the melting temperature and an indication of the energy required to break the crystal lattice, which relates to solubility.[13][21][22]
Thermogravimetric Analysis (TGA) To assess the thermal stability and identify the presence of solvates or hydrates.Determines the temperature at which the compound degrades and can quantify the amount of bound solvent or water, which would affect the measured molar mass and solubility.[16][23]

Data Presentation and Interpretation

All quantitative solubility data should be presented in clear, well-structured tables for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound and Analogs (Illustrative)

SolventPredicted Solubility of this compoundExperimental Solubility of 2-Bromoaniline (g/L)Experimental Solubility of 4-Ethoxyaniline
WaterSparingly Soluble0.949Limited
EthanolSolubleSolubleGood
MethanolSolubleSolubleGood
AcetoneSoluble--
ChloroformSolubleSoluble-
n-HeptaneSparingly Soluble/Insoluble-Limited

Table 2: pH-Dependent Aqueous Solubility of this compound at 25 °C (Hypothetical Data)

pHSolubility (mg/mL)Molar Solubility (mol/L)
1.2> 10> 0.046
2.05.20.024
4.50.80.0037
6.80.150.00069
7.40.150.00069

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. Based on the analysis of its structural analogs, it is predicted to have low aqueous solubility at neutral pH, which is expected to increase significantly in acidic conditions. Its solubility in polar organic solvents is anticipated to be good. The detailed protocols for thermodynamic, pH-dependent, and temperature-dependent solubility studies, coupled with essential solid-state characterization techniques, offer a robust methodology for generating a complete and reliable solubility profile. This information is critical for guiding formulation development, optimizing reaction conditions, and predicting the in vivo behavior of this compound in pharmaceutical applications.

References

The Ortho Effect: A Double-Edged Sword in the Reactivity of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anilines, cornerstone building blocks in medicinal chemistry and materials science, derive their rich reactivity from the nitrogen lone pair's interplay with the aromatic π-system. This interaction renders the aromatic ring highly activated towards electrophilic substitution, primarily at the ortho and para positions.[1][2][3] However, the introduction of a substituent at the ortho position unleashes a cascade of complex and often counterintuitive electronic and steric effects, collectively known as the "ortho effect."[4] This guide delves into the multifaceted nature of ortho-substituted anilines, providing a framework for understanding and predicting their reactivity. We will explore the fundamental principles governing the ortho effect, from steric hindrance and intramolecular hydrogen bonding to their profound impact on reaction kinetics and regioselectivity. This exploration will be grounded in mechanistic insights and complemented by detailed experimental protocols, offering a practical toolkit for chemists navigating the unique challenges and opportunities presented by this important class of molecules.

The Dichotomy of the Ortho Effect: Steric and Electronic Influences

The reactivity of an ortho-substituted aniline is a delicate balance between steric and electronic factors. Unlike their meta and para counterparts, where electronic effects are generally predictable through resonance and inductive contributions, ortho substituents introduce proximity effects that can dominate the reaction landscape.

Steric Hindrance: The Gatekeeper of Reactivity

The most intuitive consequence of an ortho substituent is steric hindrance. The sheer bulk of a group adjacent to the amino functionality can impede the approach of reagents, dramatically influencing reaction rates and, in some cases, preventing reaction altogether.[5][6]

A classic example is the acylation of anilines. The nucleophilic attack of the amino group on an acylating agent is highly sensitive to the steric environment. As the size of the ortho substituent increases, the rate of acylation decreases significantly. This is due to the increased energetic barrier for the formation of the tetrahedral intermediate, where the nitrogen atom transitions from sp² to sp³ hybridization, bringing the amino protons closer to the ortho substituent.[4][6]

Aniline DerivativeSubstituents (R)Relative Rate Constant (k_rel)Observations
AnilineH1Unhindered aniline serves as the baseline for comparison.[5]
2-MethylanilineCH₃~0.1A single methyl group at the ortho position significantly reduces the reaction rate due to moderate steric hindrance.[5]
2,6-DimethylanilineCH₃, CH₃~0.001The presence of two methyl groups drastically decreases the reaction rate, highlighting the pronounced effect of di-ortho substitution.[5]

This steric impediment is a critical consideration in synthetic design. For instance, in palladium-catalyzed cross-coupling reactions, bulky ortho substituents on the aniline can necessitate higher catalyst loadings, more forcing reaction conditions, or specialized ligands to achieve desired conversions.[7] Conversely, steric hindrance can be exploited to achieve regioselectivity, as will be discussed later.

Intramolecular Interactions: A Subtle but Powerful Influence

Beyond simple steric bulk, ortho substituents can engage in a variety of intramolecular interactions with the amino group, most notably hydrogen bonding. The ability of an ortho substituent to act as a hydrogen bond acceptor can significantly alter the electronic properties and conformation of the aniline.[8][9]

Electronegative substituents at the ortho position, such as nitro (-NO₂) or carboxyl (-COOH) groups, can form intramolecular hydrogen bonds (IMHBs) with the amino protons.[8] This interaction has several consequences:

  • Planarity: The formation of an IMHB can promote a more planar configuration of the amino group, increasing its delocalization with the benzene ring.[8]

  • Basicity: The involvement of the nitrogen lone pair in hydrogen bonding can decrease the basicity of the aniline.

  • Acidity: Conversely, in cases like o-nitroaniline, the intramolecular hydrogen bond can increase the acidity of the amino protons.[10]

The presence and strength of IMHBs can be assessed using various techniques, including NMR spectroscopy. A notable method involves comparing the ¹H NMR chemical shifts of the amino protons in a non-polar solvent like CDCl₃ and a hydrogen-bond-accepting solvent like DMSO.[9] A smaller difference in chemical shift (Δδ) between the two solvents is indicative of a stronger IMHB.[9]

It is crucial to note that not all electronegative ortho substituents form strong IMHBs. For example, studies have shown that while methyl 2-methylaminobenzoate exhibits a strong IMHB, the corresponding methyl 2-aminobenzoate does not.[9] This highlights the subtle interplay of steric and electronic factors that govern these interactions.

G Factors Influencing Ortho-Substituted Aniline Reactivity cluster_0 Ortho Substituent Properties cluster_1 Impact on Aniline Moiety Size Size Steric Hindrance Steric Hindrance Size->Steric Hindrance directly influences Electronic Nature Electronic Nature Basicity (pKa) Basicity (pKa) Electronic Nature->Basicity (pKa) modulates Nucleophilicity Nucleophilicity Electronic Nature->Nucleophilicity modulates H-bonding Capability H-bonding Capability H-bonding Capability->Basicity (pKa) decreases Conformation (Planarity) Conformation (Planarity) H-bonding Capability->Conformation (Planarity) stabilizes planar form Reaction Rate Reaction Rate Steric Hindrance->Reaction Rate Basicity (pKa)->Reaction Rate Nucleophilicity->Reaction Rate Reactivity Reactivity Conformation (Planarity)->Reactivity

Caption: Interplay of steric and electronic effects in ortho-substituted anilines.

Navigating Key Reactions of Ortho-Substituted Anilines

The unique electronic and steric environment of ortho-substituted anilines dictates their behavior in a variety of chemical transformations. Understanding these nuances is paramount for successful synthetic planning.

Electrophilic Aromatic Substitution: A Game of Directing Groups and Sterics

The amino group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[1][2][11] However, the presence of an ortho substituent introduces a new layer of complexity.

  • Regioselectivity: In an ortho-substituted aniline, the incoming electrophile will generally be directed to the remaining ortho (C6) and para (C4) positions. The ratio of these products is influenced by the steric bulk of both the ortho substituent and the incoming electrophile. Larger groups will favor substitution at the less hindered para position.[12]

  • Reactivity: The electronic nature of the ortho substituent also plays a crucial role. Electron-donating groups will further activate the ring, while electron-withdrawing groups will deactivate it, albeit with the amino group's activating effect still being significant.[13]

A common challenge in the EAS of anilines is their propensity for over-reaction and oxidation, especially under strongly acidic conditions.[14] A widely employed strategy to mitigate this is the protection of the amino group as an acetanilide. This has two key benefits:

  • Moderation of Reactivity: The acetyl group is electron-withdrawing, which tempers the strong activating effect of the amino group, preventing multiple substitutions.[14]

  • Steric Shielding: The bulky acetamido group can sterically direct incoming electrophiles to the para position.[12]

EAS_Workflow cluster_0 Direct Electrophilic Substitution cluster_1 Protected Electrophilic Substitution A Ortho-Substituted Aniline C Mixture of Ortho and Para Products A->C Direct Reaction B Electrophile (E+) B->C D Challenges: - Over-reaction - Oxidation - Poor Regioselectivity C->D E Ortho-Substituted Aniline F Acetylation (Ac₂O or AcCl) E->F G Ortho-Substituted Acetanilide F->G H Electrophile (E+) G->H I Predominantly Para-Substituted Acetanilide H->I J Hydrolysis (H⁺ or OH⁻) I->J L Advantages: - Controlled Reactivity - High Regioselectivity I->L K Para-Substituted Aniline J->K

Caption: Workflow for electrophilic aromatic substitution of ortho-substituted anilines.

Diazotization: A Gateway to Diverse Functionality

The diazotization of anilines to form diazonium salts is a cornerstone of aromatic chemistry, providing access to a vast array of functional groups.[15][16] For ortho-substituted anilines, the reaction generally proceeds efficiently, although the stability and subsequent reactivity of the resulting diazonium salt can be influenced by the ortho substituent.

The general mechanism involves the reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium ion.[17]

Kinetic studies have shown that the rate of diazotization is dependent on the basicity of the aniline; electron-donating groups that increase basicity also increase the reaction rate.[17][18] However, severe steric hindrance from a bulky ortho substituent can retard the rate of diazotization.

The synthetic utility of diazonium salts derived from ortho-substituted anilines is extensive, enabling transformations such as:

  • Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN.

  • Schiemann Reaction: Replacement with -F.

  • Gomberg-Bachmann Reaction: Aryl-aryl bond formation.[19]

  • Azo Coupling: Formation of azo compounds, which are important dyes.[15]

Directed Ortho-Metalation and C-H Functionalization

While the amino group itself can direct electrophilic substitution to the ortho and para positions, achieving selective functionalization at the ortho position in the presence of a competing para site can be challenging. Modern synthetic methods have overcome this by employing directing groups to facilitate ortho-metalation and subsequent C-H functionalization.[7][20][21]

In this strategy, the aniline is first derivatized with a directing group (DG) that can coordinate to a metal catalyst. This coordination pre-organizes the substrate for a highly regioselective C-H activation at the ortho position.

A common directing group for anilines is the carbamate.[21] The palladium-catalyzed ortho-acylation of aniline carbamates with α-oxocarboxylic acids is an elegant example of this approach.[21] The carbamate group can be readily removed after the C-H functionalization, providing access to the ortho-acylated aniline.[21]

More recently, methods for the direct C-H functionalization of unprotected anilines have been developed, utilizing specialized ligands that cooperate in the C-H activation step.[7][22][23] These cutting-edge techniques bypass the need for protection-deprotection sequences, offering a more atom-economical route to ortho-functionalized anilines.

Experimental Protocols

Kinetic Analysis of the Acylation of a 2,6-Disubstituted Aniline

This protocol provides a methodology for comparing the rate of acylation of a sterically hindered aniline (e.g., 2,6-dimethylaniline) to that of aniline, using UV-Vis spectrophotometry to monitor the disappearance of the starting aniline.

Objective: To quantitatively assess the impact of ortho-substitution on the rate of acylation.

Materials:

  • Aniline

  • 2,6-Dimethylaniline

  • Benzoyl chloride

  • Aprotic solvent (e.g., dry acetonitrile)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

  • Syringes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of aniline in dry acetonitrile.

    • Prepare a 0.1 M stock solution of 2,6-dimethylaniline in dry acetonitrile.

    • Prepare a 1.0 M stock solution of benzoyl chloride in dry acetonitrile.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range appropriate for the aniline derivative (e.g., 250-400 nm).

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run (Aniline - Baseline):

    • In a quartz cuvette, place 2.0 mL of dry acetonitrile.

    • Add 50 µL of the 0.1 M aniline stock solution and mix thoroughly.

    • Record the initial absorbance spectrum (t=0).

    • Initiate the reaction by rapidly adding 10 µL of the 1.0 M benzoyl chloride stock solution, mix quickly, and immediately start recording absorbance spectra at fixed time intervals (e.g., every 30 seconds for 10 minutes).

  • Kinetic Run (2,6-Dimethylaniline):

    • Repeat step 3 using the 2,6-dimethylaniline stock solution. Note that due to the slower reaction rate, you may need to record spectra for a longer duration or at larger time intervals.

  • Data Analysis:

    • For each aniline, identify the wavelength of maximum absorbance (λ_max) where the change in absorbance over time is most significant.

    • Plot the absorbance at λ_max versus time for both reactions.

    • Assuming pseudo-first-order kinetics (with benzoyl chloride in large excess), the natural logarithm of the absorbance can be plotted against time. The negative of the slope of this line will be the pseudo-first-order rate constant (k').

    • Compare the k' values for aniline and 2,6-dimethylaniline to determine the relative reaction rate.

Self-Validation:

  • The linearity of the ln(Absorbance) vs. time plot will validate the assumption of first-order kinetics with respect to the aniline.

  • Running the experiment at different temperatures will allow for the calculation of activation parameters (Ea), providing further insight into the energetic barrier imposed by the ortho substituents.

Directed Ortho-Acylation of Aniline via a Carbamate Directing Group

This protocol outlines the synthesis of an ortho-acylated aniline using a removable carbamate directing group, based on established palladium-catalyzed methods.[21]

Objective: To synthesize a 2-amino aromatic ketone with high regioselectivity.

Materials:

  • Aniline

  • Methyl chloroformate

  • Pyridine

  • α-Oxocarboxylic acid (e.g., phenylglyoxylic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Solvent (e.g., 1,2-dichloroethane)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for synthesis and purification (e.g., round-bottom flasks, reflux condenser, separation funnel, column chromatography setup)

Workflow:

  • Protection (Formation of Carbamate):

    • Dissolve aniline (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) followed by the dropwise addition of methyl chloroformate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl phenylcarbamate.

  • Directed Ortho-Acylation:

    • To an oven-dried flask, add the methyl phenylcarbamate (1.0 eq), α-oxocarboxylic acid (1.5 eq), Pd(OAc)₂ (5 mol%), and ammonium persulfate (2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add dry 1,2-dichloroethane via syringe.

    • Heat the reaction mixture at 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to isolate the ortho-acylated carbamate.

  • Deprotection (Removal of Carbamate):

    • Dissolve the purified ortho-acylated carbamate in a mixture of ethanol and concentrated HCl.

    • Heat the mixture at reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with a solution of NaOH.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final ortho-acylated aniline.

Self-Validation:

  • The regioselectivity of the acylation step can be confirmed by ¹H NMR spectroscopy, looking for the characteristic coupling patterns of a 1,2-disubstituted benzene ring.

  • The successful removal of the carbamate group can be confirmed by the disappearance of the carbamate proton and methyl signals in the NMR spectrum and the appearance of the NH₂ protons.

Conclusion

The chemical reactivity of ortho-substituted anilines is a fascinating and complex field, governed by the intricate interplay of steric hindrance, electronic effects, and intramolecular interactions. The "ortho effect" is not a single, predictable phenomenon but rather a collection of proximity-induced behaviors that can either impede or enable chemical transformations. For researchers in drug discovery and synthetic chemistry, a deep understanding of these principles is not merely academic; it is a practical necessity for the rational design of synthetic routes and the prediction of molecular properties. By leveraging both classical concepts and modern synthetic methodologies, such as directed C-H functionalization, the challenges posed by ortho substitution can be transformed into opportunities for achieving novel and precise molecular architectures.

References

2-Bromo-6-ethoxyaniline structural analogs and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-6-ethoxyaniline: Synthesis, Structural Elucidation, and Biological Potential of its Analogs and Isomers

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds for a vast array of biologically active molecules and functional materials.[1] The strategic placement of various functional groups on the aniline ring allows for the fine-tuning of physicochemical properties, influencing everything from receptor binding affinity to material conductivity. Among these, halogenated and alkoxylated anilines have garnered significant attention due to their unique electronic and steric properties, which can profoundly impact molecular interactions.

This technical guide provides a comprehensive exploration of this compound, a key synthetic intermediate with considerable potential in the development of novel pharmaceuticals and agrochemicals.[2] The presence of a bromine atom and an ethoxy group at the ortho positions relative to the amino group creates a unique chemical environment, offering multiple avenues for further functionalization. This guide will delve into a proposed synthetic route for this compound, provide a detailed analysis of its predicted spectroscopic characteristics for structural confirmation, and explore the structure-activity relationships of its structural analogs and isomers through a hypothetical biological evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising molecule in their research endeavors.

Synthesis of this compound

The synthesis of polysubstituted anilines often requires a strategic approach to control the regioselectivity of the substitution reactions. Direct bromination of 2-ethoxyaniline would likely lead to a mixture of products due to the activating and ortho-, para-directing nature of the ethoxy and amino groups. A more controlled and efficient approach involves the protection of the highly activating amino group, followed by directed bromination and subsequent deprotection. The following protocol is adapted from a similar synthesis of 2-bromo-6-fluoroaniline and represents a robust strategy for the preparation of this compound.[3]

Proposed Detailed Experimental Protocol

Step 1: Protection of the Amino Group of 2-Ethoxyaniline

  • To a solution of 2-ethoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-ethoxyphenyl)acetamide.

Step 2: Bromination of N-(2-ethoxyphenyl)acetamide

  • Dissolve the N-(2-ethoxyphenyl)acetamide (1 equivalent) from the previous step in a suitable solvent like glacial acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry to obtain N-(2-bromo-6-ethoxyphenyl)acetamide.

Step 3: Deprotection to Yield this compound

  • To the N-(2-bromo-6-ethoxyphenyl)acetamide (1 equivalent), add an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (approximately 100 °C) for 2-4 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., 10M NaOH) until the solution is alkaline.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

SynthesisWorkflow Start 2-Ethoxyaniline Intermediate1 N-(2-ethoxyphenyl)acetamide Start->Intermediate1 Acetyl Chloride, Triethylamine Intermediate2 N-(2-bromo-6-ethoxyphenyl)acetamide Intermediate1->Intermediate2 N-Bromosuccinimide Product This compound Intermediate2->Product Acid Hydrolysis

Synthesis workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

Predicted Spectroscopic Data for this compound
Technique Predicted Data
¹H NMR Aromatic protons would appear as a multiplet in the range of 6.7-7.2 ppm. The -CH₂- protons of the ethoxy group would be a quartet around 4.0 ppm, and the -CH₃ protons would be a triplet around 1.4 ppm. The -NH₂ protons would present as a broad singlet.
¹³C NMR The aromatic carbons would show signals between 110-150 ppm. The carbon bearing the ethoxy group would be downfield, while the carbon attached to the bromine would also be significantly shifted. The -CH₂- and -CH₃ carbons of the ethoxy group would appear around 64 ppm and 15 ppm, respectively.
IR (cm⁻¹) Characteristic peaks would include N-H stretching of the primary amine (two bands around 3350-3450 cm⁻¹), C-H stretching of the aromatic ring (~3050 cm⁻¹) and aliphatic groups (2850-2980 cm⁻¹), C=C stretching of the aromatic ring (1500-1600 cm⁻¹), and C-O stretching of the ether (~1240 cm⁻¹). The C-Br stretch would appear in the fingerprint region.
MS (m/z) The mass spectrum would show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the ethyl group from the ethoxy moiety.
Comparative Spectroscopic Analysis of Isomers

The spectroscopic signatures of the positional isomers of this compound would exhibit distinct differences, primarily in the NMR spectra due to the varying electronic environments of the protons and carbons.

Isomer Predicted Key Spectroscopic Differences
2-Bromo-4-ethoxyaniline The aromatic region of the ¹H NMR spectrum would show a different splitting pattern due to the different substitution pattern. The para-position of the ethoxy group would influence the chemical shifts of the aromatic protons differently compared to the ortho-position.
4-Bromo-2-ethoxyaniline Similar to the 2-bromo-4-ethoxy isomer, the aromatic proton signals in the ¹H NMR would have a distinct pattern. The relative positions of the bromo and ethoxy groups would lead to unique chemical shifts for the aromatic carbons in the ¹³C NMR spectrum.

Structural Analogs of this compound

The this compound scaffold is amenable to a wide range of structural modifications to explore structure-activity relationships. Key analogs can be generated by altering the alkoxy group, the halogen substituent, or the substitution pattern on the aniline ring.

  • Varying the Alkoxy Group: Replacing the ethoxy group with a methoxy (2-Bromo-6-methoxyaniline) or a longer alkyl chain can modulate the lipophilicity and steric bulk of the molecule.

  • Varying the Halogen: Substituting the bromine with chlorine (2-Chloro-6-ethoxyaniline) or iodine can influence the electronic properties and potential for halogen bonding interactions.

  • Altering the Substitution Pattern: Moving the bromo and ethoxy groups to other positions on the aniline ring, as discussed with the isomers, will significantly impact the overall shape and electronic distribution of the molecule.

The synthesis of these analogs would generally follow a similar synthetic strategy to that proposed for this compound, starting with the appropriately substituted aniline precursor.

Biological Activity and Structure-Activity Relationships (SAR)

Bromo- and alkoxy-substituted anilines are present in a variety of biologically active compounds, exhibiting activities such as antimicrobial and anticancer effects.[6][7] The specific arrangement of these functional groups in this compound and its analogs suggests they could be promising candidates for biological screening.

Hypothetical Comparative Biological Activity Study

To illustrate the potential structure-activity relationships, a hypothetical study evaluating the cytotoxic activity of this compound and its analogs against a panel of cancer cell lines is presented below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a biological or biochemical function.

Compound IC₅₀ (µM) vs. MCF-7 (Breast Cancer) IC₅₀ (µM) vs. A549 (Lung Cancer)
1 (Parent) BrOCH₂CH₃15.222.5
Analog A BrOCH₃12.818.9
Analog B ClOCH₂CH₃25.635.1
Isomer C 4-Br2-OCH₂CH₃30.145.8

This data is hypothetical and for illustrative purposes only.

SAR Discussion

Based on the hypothetical data, several structure-activity relationships can be inferred:

  • Effect of Alkoxy Group: The methoxy analog (Analog A) shows slightly higher potency than the parent ethoxy compound, suggesting that a smaller alkoxy group might be favorable for activity.

  • Effect of Halogen: Replacing bromine with chlorine (Analog B) leads to a decrease in activity, indicating that the nature of the halogen is important, possibly due to differences in electronegativity, size, or ability to form halogen bonds.

  • Effect of Substitution Pattern: Moving the bromo and ethoxy groups to the 4- and 2-positions, respectively (Isomer C), results in a significant loss of activity, highlighting the importance of the 2,6-disubstitution pattern for cytotoxicity.

SignalingPathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->RTK Inhibition

Hypothetical signaling pathway inhibition by a this compound analog.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of a proposed synthetic route, a detailed analysis of its predicted spectroscopic properties, and an exploration of the potential biological activities of its structural analogs and isomers. The presented information, including the detailed experimental protocol and the discussion of structure-activity relationships, serves as a solid foundation for researchers to further investigate and unlock the full potential of this and related substituted anilines. Future studies should focus on the experimental validation of the proposed synthesis and the systematic biological evaluation of a library of analogs to establish concrete structure-activity relationships and identify lead compounds for further development.

References

Methodological & Application

The Art of Bond-Making: A Senior Application Scientist's Guide to Buchwald-Hartwig Amination with 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Chemistry

In the intricate world of pharmaceutical and materials science, the ability to forge carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. The Buchwald-Hartwig amination has emerged as a transformative tool, offering a versatile and powerful method for the synthesis of arylamines, a structural motif prevalent in a vast number of bioactive molecules and functional materials.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a significant advantage over traditional methods, which often suffer from limited substrate scope and harsh reaction conditions.[1]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on a challenging yet highly relevant substrate: 2-Bromo-6-ethoxyaniline. The steric hindrance and electronic properties of this molecule necessitate a carefully optimized approach. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization, empowering researchers to confidently apply this powerful transformation in their own laboratories.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base.[4][5] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide (this compound). This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging oxidative addition, especially with sterically hindered substrates.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A strong, non-nucleophilic base is essential to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The newly formed C-N bond is created as the arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. The selection of appropriate ligands and reaction conditions is key to minimizing this side pathway.[1]

Buchwald-Hartwig Catalytic Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [(Ar)Pd(II)(NHR'R'')L2]+Br- [(Ar)Pd(II)(NHR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[(Ar)Pd(II)(NHR'R'')L2]+Br- Amine Coordination (R'R''NH) [Ar-Pd(II)(NR'R'')L] + HB + Br- [Ar-Pd(II)(NR'R'')L] + HB + Br- [(Ar)Pd(II)(NHR'R'')L2]+Br-->[Ar-Pd(II)(NR'R'')L] + HB + Br- Deprotonation (Base) [Ar-Pd(II)(NR'R'')L] + HB + Br-->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' [Ar-Pd(II)(NR'R'')L] + HB + Br-->Ar-NR'R'' Product Release Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Add solid reagents to Schlenk tube in glovebox B 2. Add base A->B C 3. Establish inert atmosphere (Ar) B->C D 4. Add solvent and amine C->D E 5. Heat and stir (100 °C) D->E F 6. Monitor reaction (TLC/GC-MS) E->F G 7. Cool and dilute F->G H 8. Filter through Celite® G->H I 9. Liquid-liquid extraction H->I J 10. Dry and concentrate I->J K 11. Column chromatography J->K L N-(n-hexyl)-2-ethoxyaniline K->L

References

Application Notes & Protocols: The Strategic Use of 2-Bromo-6-ethoxyaniline in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-6-ethoxyaniline has emerged as a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds. Its unique trifunctional nature—comprising a nucleophilic amino group, a strategically positioned bromo substituent for cross-coupling, and a sterically influencing ethoxy group—provides a powerful platform for designing novel synthetic routes. This guide offers an in-depth exploration of its application in the synthesis of key heterocyclic systems, including benzoxazoles and phenoxazines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this reagent for their synthetic targets.

Introduction: The Strategic Advantage of this compound

In the landscape of pharmaceutical and materials science research, the development of efficient and modular routes to novel heterocyclic compounds is of paramount importance. This compound serves as a quintessential example of a "designer" building block, offering multiple reactive handles that can be addressed with high selectivity.

  • The Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in acylation, amination, and condensation reactions.

  • The Bromo Group (-Br): Functions as an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions, such as Ullmann, Buchwald-Hartwig, and Suzuki couplings.[1][2] This is the primary site for intramolecular cyclization to form the heterocyclic ring.

  • The Ethoxy Group (-OEt): Provides steric hindrance that can direct reactions to specific positions. Its electron-donating nature also modulates the electronic properties of the aromatic ring, influencing reactivity and the physicochemical properties of the final products.

This combination allows for the streamlined synthesis of heterocyclic cores that are prevalent in many biologically active molecules and functional materials.[3][4]

Physicochemical Properties

A clear understanding of the reagent's properties is crucial for its effective use.

PropertyValue
CAS Number 1072945-59-5
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Solid
Boiling Point 267.4 ± 20.0 °C (Predicted)[3]
Density 1.455 ± 0.06 g/cm³ (Predicted)[3]
Storage 2-8°C, under inert atmosphere, protected from light[3]

Core Application: Synthesis of 7-Ethoxybenzoxazoles

Benzoxazoles are a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The use of 2-bromoanilines provides a robust and versatile alternative to traditional methods that start from 2-aminophenols. The key transformation is a domino acylation-annulation reaction, typically catalyzed by copper.[7][8]

Mechanistic Rationale: Copper-Catalyzed Domino Acylation-Annulation

The synthesis of 2-substituted-7-ethoxybenzoxazoles from this compound and an acyl chloride is a prime example of an efficient one-pot process. The generally accepted mechanism involves a copper(I)-catalyzed Ullmann-type C-O bond formation.[1][7][9]

Causality Behind Experimental Choices:

  • Catalyst System (CuI / 1,10-Phenanthroline): Copper(I) iodide is a widely used and effective catalyst for Ullmann condensations.[1][7][9] The ligand, 1,10-phenanthroline, is crucial as it stabilizes the copper catalytic species, enhances its solubility, and accelerates the rate-limiting oxidative addition step.

  • Base (Cesium Carbonate, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amide intermediate, forming the corresponding oxygen anion necessary for the intramolecular nucleophilic attack. Cs₂CO₃ is often superior to other bases due to its high solubility in polar aprotic solvents and the favorable properties of the cesium cation.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF or NMP are traditionally used to achieve the high temperatures needed for Ullmann-type reactions.[1] However, microwave irradiation has been shown to significantly accelerate the reaction, allowing for shorter reaction times and often cleaner product formation.[7][8]

Visualization: Catalytic Cycle for Benzoxazole Formation

Benzoxazole_Synthesis CuI Cu(I)L₂ Start This compound + Acyl Chloride Amide N-(2-bromo-6-ethoxyphenyl)amide (I) Start->Amide Acylation OxAdd Oxidative Addition Cu(III) Intermediate (II) Amide->OxAdd Cu(I)L₂ Anion Amide Anion (III) OxAdd->Anion Coordination Base Cs₂CO₃ Base->Anion - H⁺ RedElim Reductive Elimination Anion->RedElim Intramolecular C-O Coupling RedElim->CuI Catalyst Regeneration Product 7-Ethoxybenzoxazole RedElim->Product

Caption: Copper-catalyzed intramolecular C-O coupling for benzoxazole synthesis.

Experimental Protocol: Synthesis of 7-Ethoxy-2-phenylbenzoxazole

Objective: To synthesize 7-ethoxy-2-phenylbenzoxazole from this compound and benzoyl chloride via a one-pot, copper-catalyzed reaction.

Reagents & Materials:

  • This compound (1.0 mmol, 216 mg)

  • Benzoyl chloride (1.2 mmol, 169 mg, 140 µL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Toluene (5 mL)

  • Microwave reaction vial (10 mL) with stir bar

  • Microwave synthesizer

Procedure:

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add 5 mL of anhydrous toluene via syringe.

  • Acylation: Add benzoyl chloride dropwise to the stirred suspension at room temperature.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 90:10) to afford the pure 7-ethoxy-2-phenylbenzoxazole.

Self-Validation & Characterization:

  • Purity: Assessed by TLC and confirmed by HPLC/LC-MS.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (dd, 2H), 7.55 (m, 3H), 7.30 (t, 1H), 7.10 (d, 1H), 6.90 (d, 1H), 4.20 (q, 2H), 1.50 (t, 3H).

Advanced Application: Synthesis of Phenoxazine Derivatives

Phenoxazines are tricyclic heteroaromatic compounds with significant applications in materials science as organic semiconductors, fluorescent dyes, and hole-transporting materials.[10][11] Their synthesis often involves the construction of the central oxazine ring through C-N and C-O bond formations.

Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig / Ullmann Tandem Reaction

A powerful strategy for synthesizing N-aryl phenoxazines involves a tandem reaction sequence. First, a Buchwald-Hartwig amination couples this compound with a suitable bromo-substituted phenol derivative. This is followed by an intramolecular Ullmann C-O coupling to close the phenoxazine ring.

Visualization: Workflow for Phenoxazine Synthesis

Phenoxazine_Workflow Start1 This compound Step1 Step 1: Intermolecular C-N Coupling (Buchwald-Hartwig Amination) Start1->Step1 Start2 2-Bromophenol Derivative Start2->Step1 Intermediate Diarylamine Intermediate Step1->Intermediate Pd Catalyst, Ligand, Base Step2 Step 2: Intramolecular C-O Coupling (Ullmann Condensation) Intermediate->Step2 Product Substituted Ethoxy-Phenoxazine Step2->Product Cu Catalyst, Ligand, Base

Caption: Tandem cross-coupling workflow for phenoxazine synthesis.

Protocol Considerations for Phenoxazine Synthesis

Objective: To synthesize a substituted phenoxazine via a two-step, one-pot or sequential coupling process.

Reagents & Catalysts:

  • Step 1 (Buchwald-Hartwig):

    • Catalyst: Pd(OAc)₂, Pd₂(dba)₃

    • Ligand: XPhos, RuPhos, or other biaryl phosphine ligands.

    • Base: K₃PO₄, NaOt-Bu.

    • Solvent: Toluene, Dioxane.

  • Step 2 (Ullmann C-O Coupling):

    • Catalyst: CuI, Cu₂O.[1][9][12]

    • Ligand: 1,10-Phenanthroline, L-proline.

    • Base: K₂CO₃, Cs₂CO₃.

    • Solvent: DMF, NMP, DMSO.

General Procedure Outline:

  • Combine this compound, the 2-bromophenol derivative, palladium catalyst, ligand, and base in an anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture (typically 80-110°C) until the starting materials are consumed (monitored by TLC/LC-MS).

  • After formation of the diarylamine intermediate, the copper catalyst, ligand, and a suitable base for the Ullmann step are added directly to the reaction mixture (for a one-pot procedure) or after isolation and purification of the intermediate.

  • Heat the mixture at a higher temperature (typically 120-180°C) to facilitate the intramolecular C-O bond formation.

  • Perform an aqueous work-up followed by purification via column chromatography to isolate the final phenoxazine product.

Summary and Outlook

This compound is a powerful and enabling reagent for constructing diverse and valuable heterocyclic frameworks. Its predictable reactivity allows for the strategic implementation of modern catalytic cross-coupling reactions to build molecular complexity efficiently. The protocols outlined herein for benzoxazole and phenoxazine synthesis demonstrate its utility. Future applications will undoubtedly expand to include other heterocyclic systems through creative combinations of tandem reactions, C-H activation, and other emerging synthetic methodologies.

References

The Strategic Utility of 2-Bromo-6-ethoxyaniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-6-ethoxyaniline has emerged as a pivotal structural motif and versatile building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and a sterically influencing ethoxy group, makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth analysis of the chemical properties and reactivity of this compound, with a focus on its application in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are presented. These protocols are contextualized with mechanistic insights to elucidate the rationale behind experimental choices. A case study on the synthesis of a key intermediate for the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib, illustrates the practical application of this valuable building block in drug development.

Introduction: The Architectural Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern pharmaceutical design, forming the core of numerous approved drugs and clinical candidates.[1] Their prevalence in oncology, cardiovascular, and respiratory therapeutics highlights the importance of developing efficient and regioselective synthetic routes to these key intermediates.[1] this compound, in particular, offers a unique combination of functionalities that medicinal chemists can strategically exploit to construct complex molecular architectures.

The ortho-bromo and ethoxy groups provide steric hindrance that can direct the regioselectivity of subsequent reactions and influence the final conformation of the target molecule, a critical factor in optimizing drug-target interactions. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The amino group provides a nucleophilic center for the construction of heterocyclic rings or for direct linkage to other molecular fragments. This trifecta of functional groups makes this compound a highly valuable precursor for the synthesis of a diverse array of biologically active compounds.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Off-white to light brown crystalline powder
Boiling Point 267.4 ± 20.0 °C (Predicted)
Density 1.455 ± 0.06 g/cm³ (Predicted)
Storage 2-8°C, under inert atmosphere, protected from light

The reactivity of this compound is dominated by the interplay of its three key functional groups. The electron-donating nature of the amino and ethoxy groups activates the aromatic ring towards electrophilic substitution, although the steric bulk of the ethoxy group can influence the position of substitution. The primary utility of this molecule, however, lies in its application in transition metal-catalyzed cross-coupling reactions.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are central to the utility of this compound in pharmaceutical development. The two most prominent and powerful of these transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For a substrate like this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 2-position, a common strategy in the synthesis of kinase inhibitors.

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex such as Pd(PPh₃)₄ can be used directly.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the key steps of the catalytic cycle, particularly the oxidative addition of the sterically hindered this compound to the palladium center. Ligands like SPhos or XPhos are often employed for challenging substrates.

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, and Base B Add Solvent System (e.g., Dioxane/H₂O) A->B C Degas Mixture (e.g., N₂ Purge) B->C D Add Pd Catalyst and Ligand C->D E Heat to Reaction Temp (e.g., 80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Quench with Water and Extract F->G H Purify by Chromatography G->H I 2-Aryl-6-ethoxyaniline Product H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

This protocol is a representative procedure based on established methods for ortho-bromoanilines and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand (e.g., SPhos, 4-10 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Aryl-Amine Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][3] This reaction is instrumental in synthesizing diarylamines and N-aryl heterocycles, which are prevalent motifs in many kinase inhibitors.

Similar to the Suzuki-Miyaura coupling, the choice of reaction components is critical for a successful Buchwald-Hartwig amination.

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources are effective. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂) are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the reductive elimination steps. Ligands such as XPhos, SPhos, and BINAP are frequently used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Pd Precatalyst, Ligand, and Base B Add this compound and Amine A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat under Inert Atmosphere (e.g., 80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Purify by Chromatography F->G H N-Aryl-6-ethoxyaniline Product G->H

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-ethoxyaniline is a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive bromo substituent ortho to an activating amino group and a sterically influential ethoxy group, presents unique opportunities and challenges for synthetic chemists. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the potential of this molecule, enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct complex molecular architectures.[2][3]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Overview of Key Cross-Coupling Reactions

The strategic location of the bromine atom in this compound allows for its participation in a variety of powerful palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired final product, with each methodology offering a unique pathway to introduce diverse functionalities. The most pertinent of these reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds, introducing aryl or vinyl groups.

  • Buchwald-Hartwig Amination: For the synthesis of C(sp²)–N bonds, creating more complex aniline derivatives.

  • Sonogashira Coupling: For the creation of C(sp²)–C(sp) bonds, incorporating alkynyl moieties.

  • Heck Coupling: For the formation of C(sp²)–C(sp²) bonds through the coupling of the aryl bromide with an alkene.

The presence of the free amino group in the substrate can sometimes interfere with the catalytic cycle by coordinating to the palladium center. Therefore, careful selection of ligands and reaction conditions is crucial to achieve high yields and selectivity.

Suzuki-Miyaura Coupling: Arylation of this compound

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many biologically active compounds.[4][5] The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base is a cornerstone transformation.[5]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a critical role in activating the organoboron species, facilitating the transmetalation step.[6]

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L_n)->Ar-R Ar-X This compound Ar-X->Ar-Pd(II)-X(L_n) R-B(OR')_2 Organoboron Reagent R-B(OR')_2->Ar-Pd(II)-R(L_n) Base Base Base->Ar-Pd(II)-R(L_n)

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be optimized for specific boronic acids or esters.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
Solvent Dioxane/WaterThe aqueous mixture aids in the dissolution of the base and facilitates the transmetalation step.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.

Buchwald-Hartwig Amination: Synthesis of Di- and Tri-substituted Anilines

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a transformation that is often challenging using traditional methods.[7][8] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.[9]

Mechanistic Insights

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving an oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The choice of ligand is critical to prevent catalyst deactivation and promote the desired C-N bond formation.[10]

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition [(L_n)Pd(Ar)(HNR'R'')]^+ Amine Complex Ar-Pd(II)-X(L_n)->[(L_n)Pd(Ar)(HNR'R'')]^+ Ar-Pd(II)-NR'R''(L_n) Amido Complex [(L_n)Pd(Ar)(HNR'R'')]^+->Ar-Pd(II)-NR'R''(L_n) Deprotonation Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Reductive Elimination Ar-NR'R'' Coupled Product Ar-Pd(II)-NR'R''(L_n)->Ar-NR'R'' Ar-X This compound Ar-X->Ar-Pd(II)-X(L_n) HNR'R'' Amine HNR'R''->[(L_n)Pd(Ar)(HNR'R'')]^+ Base Base Base->[(L_n)Pd(Ar)(HNR'R'')]^+

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Recommended Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of this compound with a generic amine.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes at room temperature.

  • In a separate Schlenk tube, add this compound (1.0 mmol), the amine (1.1 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the pre-formed catalyst solution to the substrate mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XantphosXantphos is a bidentate ligand with a large bite angle, which promotes reductive elimination and prevents β-hydride elimination.[7]
Base NaOtBuA strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction.
Solvent TolueneA non-polar aprotic solvent that is suitable for the reaction temperature and solubility of the reactants.
Temperature 100-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive amines.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[11] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[11][12]

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles.[11] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-X This compound Ar-X->Ar-Pd(II)-X(L_n) Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)-C≡CR(L_n)->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Copper Acetylide Cu-X->Cu-C≡CR H-C≡CR Terminal Alkyne H-C≡CR->Cu-C≡CR Base Base Base->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L_n)

Caption: Catalytic Cycles of the Sonogashira Coupling.

Recommended Protocol for Sonogashira Coupling

This protocol is a starting point for the Sonogashira coupling of this compound and can be adapted for various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.5 equivalents)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (2.5 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic solution with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIA classic and effective catalyst system for Sonogashira couplings.[12]
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THFA good solvent for the reactants and catalyst system.
Temperature Room TemperatureMany Sonogashira couplings proceed efficiently at room temperature, which helps to minimize side reactions.[12]

Heck Reaction: Alkenylation of this compound

The Heck reaction is a valuable method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[13][14] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

Mechanistic Pathway

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally β-hydride elimination to release the product and regenerate the catalyst.[15]

Heck_Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Alkene-Complex Alkene Coordination Ar-Pd(II)-X(L_n)->Alkene-Complex Insertion-Product Migratory Insertion Alkene-Complex->Insertion-Product Coupled-Product Coupled Product Insertion-Product->Coupled-Product H-Pd(II)-X(L_n) Hydrido-Pd Complex Insertion-Product->H-Pd(II)-X(L_n) β-Hydride Elimination Ar-X This compound Ar-X->Ar-Pd(II)-X(L_n) Alkene Alkene Alkene->Alkene-Complex Base Base Base->H-Pd(II)-X(L_n) H-Pd(II)-X(L_n)->Pd(0)L_n Reductive Elimination

Caption: Catalytic Cycle of the Heck Reaction.

Recommended Protocol for Heck Reaction

This general protocol for the Heck reaction can be optimized based on the specific alkene used.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tol)₃ (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A commonly used and effective catalyst system for the Heck reaction.
Base Triethylamine (Et₃N)A common base used to neutralize the HX formed during the catalytic cycle.
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and catalyst.
Temperature 100 °CSufficient temperature to promote the reaction, especially with electron-neutral or electron-rich alkenes.

Troubleshooting and Optimization

While the provided protocols are robust starting points, optimization may be necessary for specific substrates. Common issues and potential solutions are outlined below:

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficient temperature- Poor substrate solubility- Use a fresh batch of catalyst and ensure inert atmosphere.- Increase the reaction temperature in increments.- Screen alternative solvents or solvent mixtures.
Formation of side products - Homocoupling of the boronic acid (Suzuki)- Dehalogenation of the starting material- Use a less reactive base or lower the reaction temperature.- Choose a different ligand or catalyst system.
Difficulty in purification - Co-elution of product and byproducts- Optimize the mobile phase for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC.

Safety Considerations

Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Many of these reactions require an inert atmosphere, so proper techniques for handling air- and moisture-sensitive reagents should be employed. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the N-Arylation of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-2-bromo-6-ethoxyaniline Scaffolds

The N-arylation of 2-Bromo-6-ethoxyaniline is a critical transformation in synthetic organic chemistry, providing a versatile platform for the synthesis of a diverse array of molecular architectures. The resulting N-aryl-2-bromo-6-ethoxyaniline core is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1] The strategic placement of the bromo, ethoxy, and amino functionalities allows for subsequent, regioselective modifications, making this a highly valuable intermediate in drug discovery and development programs. The ability to efficiently and selectively construct the C-N bond is therefore of paramount importance.

This comprehensive guide provides an in-depth analysis of the experimental setup for the N-arylation of this compound. We will explore the two most prominent and powerful catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization, empowering researchers to confidently and successfully implement these methodologies.

Mechanistic Insights: Understanding the Catalytic Cycles

A thorough understanding of the reaction mechanism is fundamental to rational catalyst selection, reaction optimization, and troubleshooting. Both the Buchwald-Hartwig and Ullmann reactions are transition-metal-catalyzed cross-coupling reactions, but they operate through distinct catalytic cycles.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway

The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[2] The reaction is catalyzed by a palladium complex and typically proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][4][5]

The catalytic cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[4][5] The choice of phosphine ligand is critical at this stage, as bulky, electron-rich ligands facilitate this step.[6]

  • Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[4][5] The strength and nature of the base can significantly influence the reaction rate and outcome.[7]

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ AmineCoord->PdII_Amine Deprot Deprotonation (- Base-H⁺Br⁻) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

The Ullmann Condensation: A Copper-Catalyzed Pathway

The Ullmann condensation is a classical and cost-effective method for C-N bond formation, utilizing a copper catalyst.[8] While historically requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures.[8][9]

The proposed mechanism for the Ullmann-type N-arylation generally involves the following steps:

  • Formation of a Copper(I) Amide: The reaction is typically initiated by the formation of a copper(I) amide from the amine and a Cu(I) salt in the presence of a base.[10]

  • Oxidative Addition: The aryl halide (this compound) then undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.[10]

  • Reductive Elimination: The final product is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species that can continue the catalytic cycle.[10]

Ullmann_Condensation_Cycle CuI Cu(I)X Amide_Formation Amide Formation CuI->Amide_Formation + HNR'R'' + Base Cu_Amide Cu(I)NR'R'' Amide_Formation->Cu_Amide OxAdd Oxidative Addition Cu_Amide->OxAdd + Ar-Br CuIII_Intermediate [Ar-Cu(III)(NR'R'')(X)] OxAdd->CuIII_Intermediate RedElim Reductive Elimination CuIII_Intermediate->RedElim RedElim->CuI Product Ar-NR'R'' (Product) RedElim->Product

Caption: Proposed catalytic cycle for the Ullmann-type N-arylation reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound using both palladium and copper catalysis.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general and robust method suitable for a wide range of amine coupling partners. The use of a biarylphosphine ligand, such as XPhos, is often crucial for achieving high yields, especially with sterically hindered substrates.[11]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Aryl Amine≥98%Commercially Available---
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
XPhos≥98%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong base, moisture-sensitive. Handle in a glovebox.
TolueneAnhydrousCommercially AvailableDegas prior to use.
Argon or NitrogenHigh Purity---For maintaining an inert atmosphere.
Schlenk flask or sealed reaction vial------Oven-dried before use.
Magnetic stirrer and hotplate---------

Experimental Procedure

Experimental_Workflow_Buchwald Experimental Workflow for Buchwald-Hartwig N-Arylation Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition - this compound - Aryl Amine - Pd₂(dba)₃ - XPhos - NaOtBu Setup->Reagents Solvent 3. Solvent Addition (Anhydrous Toluene) Reagents->Solvent Reaction 4. Reaction (Heat & Stir) Solvent->Reaction Monitoring 5. Monitoring (TLC/LC-MS) Reaction->Monitoring Workup 6. Workup - Cool to RT - Quench - Extract Monitoring->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

  • Reaction Setup: In a glovebox or under a positive pressure of argon/nitrogen, add this compound (1.0 equiv.), the aryl amine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[11]

  • Solvent Addition: Add anhydrous and degassed toluene (5-10 mL per mmol of the limiting reagent) to the flask via syringe.[11]

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[11]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.[11] Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood or glovebox.[12]

  • Sodium tert-butoxide is a corrosive and moisture-sensitive base.[12]

  • Organic solvents like toluene are flammable.[12]

  • Always wear appropriate personal protective equipment (PPE).[12]

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)

This protocol offers a more economical alternative to palladium catalysis and is particularly effective for the N-arylation of certain heterocycles and anilines. The use of a ligand such as N,N'-dimethylethylenediamine (DMEDA) can significantly improve reaction efficiency and allow for milder conditions.[13]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Aryl Amine≥98%Commercially Available---
Copper(I) Iodide (CuI)≥98%Commercially Available---
N,N'-Dimethylethylenediamine (DMEDA)≥99%Commercially Available---
Potassium Phosphate (K₃PO₄)≥97%Commercially Available---
Toluene or DioxaneAnhydrousCommercially Available---
Argon or NitrogenHigh Purity---For maintaining an inert atmosphere.
Reaction vial with a screw cap---------
Magnetic stirrer and hotplate---------

Experimental Procedure

Experimental_Workflow_Ullmann Experimental Workflow for Ullmann-Type N-Arylation Setup 1. Reaction Setup Reagents 2. Reagent Addition - this compound - Aryl Amine - CuI - K₃PO₄ Setup->Reagents Solvent_Ligand 3. Solvent & Ligand Addition - Anhydrous Toluene - DMEDA Reagents->Solvent_Ligand Reaction 4. Reaction (Heat & Stir) Solvent_Ligand->Reaction Monitoring 5. Monitoring (TLC/LC-MS) Reaction->Monitoring Workup 6. Workup - Cool to RT - Dilute - Filter Monitoring->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for Ullmann-type N-arylation.

  • Reaction Setup: To a reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl amine (1.2 equiv.), CuI (10 mol%), and K₃PO₄ (2.0 equiv.).[13]

  • Solvent and Ligand Addition: Add anhydrous toluene (5 mL) to the vial, followed by the addition of DMEDA (20 mol%) via syringe.[13]

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.[13]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.[13] Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired N-arylated product.[13]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are some common issues and potential solutions:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling of air-sensitive reagents. Use fresh catalyst and ligands.
Insufficiently strong baseFor Buchwald-Hartwig, consider a stronger base like LiHMDS. For Ullmann, ensure the base is anhydrous.
Low reaction temperatureGradually increase the reaction temperature.
Side Product Formation (e.g., Hydrodehalogenation) Presence of a hydride sourceUse anhydrous solvents and non-coordinating bases.[14]
Unfavorable ligandScreen different ligands that promote reductive elimination.[14]
Difficulty in Product Purification Unreacted starting materialsOptimize reaction time and stoichiometry.
Formation of polar byproductsAdjust the workup procedure to remove impurities before chromatography.

Conclusion

The N-arylation of this compound is a powerful and enabling transformation in modern organic synthesis. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer effective and complementary approaches to construct the desired C-N bond. The choice between these methods will depend on factors such as substrate scope, functional group tolerance, and cost considerations. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently access a wide range of N-aryl-2-bromo-6-ethoxyaniline derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

The Strategic Utility of 2-Bromo-6-ethoxyaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Synthon

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical motifs is paramount to the successful construction of novel therapeutic agents. 2-Bromo-6-ethoxyaniline, a disubstituted aniline derivative, has emerged as a synthon of significant interest. Its unique electronic and steric properties, conferred by the ortho-bromo and ortho-ethoxy substituents, render it a highly versatile building block for the synthesis of complex heterocyclic systems. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the ethoxy group and the amino functionality can be exploited for further derivatization and modulation of physicochemical properties. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations.

The strategic placement of the bromo and ethoxy groups ortho to the amine functionality in this compound is not merely incidental. This arrangement influences the reactivity of the molecule in several key ways. The electron-donating nature of the ethoxy group can modulate the nucleophilicity of the aniline nitrogen, while the steric bulk of both ortho substituents can direct the regioselectivity of subsequent reactions. Furthermore, the bromine atom serves as a linchpin for the introduction of diverse molecular fragments through powerful C-C and C-N bond-forming reactions, which are the bedrock of modern synthetic medicinal chemistry.[1][2]

Core Applications in Bioactive Heterocycle Synthesis

While direct examples of marketed drugs derived from this compound are not extensively documented in publicly available literature, its structural analogues, such as 3-bromoaniline, have been pivotal in the synthesis of a wide array of bioactive compounds, particularly in the realm of kinase inhibitors.[3][4] The synthetic logic applied to these analogues provides a robust framework for the potential applications of this compound.

Application Focus: Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

A prominent application of bromoanilines in medicinal chemistry is in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors.[3][4] By analogy, this compound can serve as a key building block to introduce a decorated aniline moiety at the C4 position of the pyrrolo[2,3-d]pyrimidine core. This substitution pattern is crucial for targeting the ATP-binding site of many kinases.

The general synthetic strategy involves the nucleophilic aromatic substitution of a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate with this compound. The resulting N-arylated product can then undergo further diversification through palladium-catalyzed cross-coupling at the bromine position.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols are designed to be self-validating systems, providing researchers with a reliable starting point for the utilization of this compound in their synthetic campaigns. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Nucleophilic Aromatic Substitution for C-N Bond Formation

This protocol details the synthesis of a 4-(2-Bromo-6-ethoxyanilino)-pyrrolo[2,3-d]pyrimidine intermediate, a crucial step in the construction of potential kinase inhibitors.[3][4]

Reaction Scheme:

G A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C 4-((2-Bromo-6-ethoxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine A->C Nucleophilic Aromatic Substitution (DIPEA, n-BuOH, 120 °C) B This compound B->C

Caption: Synthesis of a key intermediate via nucleophilic aromatic substitution.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4576-64-3153.571.01.0
This compound1072945-59-5216.081.21.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.03.0
n-Butanol71-36-374.12--

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 1.0 eq.).

  • Add n-butanol (10 mL) to the flask and stir to dissolve the starting material.

  • Add this compound (1.2 mmol, 1.2 eq.) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.) to the flask. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to 120 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-((2-Bromo-6-ethoxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine.

Expected Outcome:

This reaction typically proceeds in good to excellent yields (60-85%), providing a key intermediate for further functionalization.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the previously synthesized intermediate with an arylboronic acid, demonstrating the utility of the bromine atom as a handle for diversification.[1][2]

Reaction Scheme:

G A 4-((2-Bromo-6-ethoxyphenyl)amino)- 7H-pyrrolo[2,3-d]pyrimidine C 4-((2-Aryl-6-ethoxyphenyl)amino)- 7H-pyrrolo[2,3-d]pyrimidine A->C Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C) B Arylboronic Acid B->C

Caption: Diversification of the core structure via Suzuki-Miyaura coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-((2-Bromo-6-ethoxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine--1.01.0
Arylboronic AcidVariesVaries1.51.5
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
Toluene108-88-392.14--
Water7732-18-518.02--

Procedure:

  • In a reaction vessel, combine 4-((2-Bromo-6-ethoxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.5 mmol, 1.5 eq.), and sodium carbonate (3.0 mmol, 3.0 eq.). The inorganic base is essential for the transmetalation step in the catalytic cycle.

  • Add a 4:1 mixture of toluene and water (10 mL). The aqueous phase is necessary for the solubility of the base and to facilitate the catalytic cycle.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final coupled product.

Expected Outcome:

The Suzuki-Miyaura coupling is a robust reaction, and yields for such transformations are typically in the range of 70-95%, depending on the nature of the arylboronic acid used.

Structure-Activity Relationship (SAR) Insights

The synthetic versatility of this compound allows for a systematic exploration of the structure-activity relationships of the resulting compounds.

  • The 2-Ethoxy Group: This group can influence the conformation of the molecule and its interaction with the target protein. Its hydrogen bond accepting capability and lipophilicity can be fine-tuned by synthesizing analogues with different alkoxy substituents.

  • The Aniline Bridge: The geometry of the aniline linker, influenced by the ortho-substituents, can dictate the orientation of the substituted phenyl ring within a protein's binding pocket.

  • The C2'-Substituent (from Suzuki Coupling): The aryl or heteroaryl group introduced via cross-coupling can be varied to probe for additional interactions with the target, such as pi-stacking or hydrogen bonding, to enhance potency and selectivity.

Conclusion: A Building Block with Strategic Importance

This compound represents a valuable and strategically designed building block for medicinal chemists. Its pre-installed ortho-substituents offer a handle for fine-tuning molecular properties and directing synthetic outcomes. The protocols detailed herein provide a solid foundation for researchers to unlock the potential of this versatile synthon in the discovery and development of novel therapeutic agents. The logical application of modern synthetic methodologies to this compound will undoubtedly continue to yield new molecular entities with promising biological activities.

References

Application Notes and Protocols for the Synthesis of Substituted Anilines from 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Substituted anilines are a cornerstone of modern drug discovery and development. These aromatic amines are prevalent structural motifs in a vast array of pharmaceuticals, acting as crucial intermediates and pharmacophores.[1][2][3] The ability to strategically modify the aniline core allows medicinal chemists to fine-tune a compound's pharmacological properties, including its potency, selectivity, bioavailability, and metabolic stability.[1][2] While anilines are versatile, concerns about metabolic instability and potential toxicity sometimes necessitate their replacement or modification.[1][2] The targeted synthesis of substituted anilines from readily available starting materials is therefore a critical endeavor in the generation of novel drug candidates.

This guide provides detailed protocols and expert insights into the synthesis of a variety of substituted anilines using 2-Bromo-6-ethoxyaniline as a versatile starting material. We will explore several powerful palladium-catalyzed cross-coupling reactions, offering researchers a robust toolkit for accessing a diverse chemical space.

Featured Starting Material: this compound

Chemical Structure:

Properties:

PropertyValue
CAS Number 5473-01-8
Molecular Formula C8H10BrNO
Molecular Weight 216.08 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in common organic solvents such as THF, Dioxane, Toluene

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[4][6][7]

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the derivatization of aryl halides like this compound. We will focus on three key transformations: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.

Diagram of Synthetic Pathways from this compound:

G A This compound B Buchwald-Hartwig Amination (R2NH) A->B C Suzuki Coupling (R-B(OH)2) A->C D Sonogashira Coupling (R-C≡CH) A->D E N-Substituted 2-Amino-3-ethoxyphenylamine Derivatives B->E F 2-Aryl-6-ethoxyanilines C->F G 2-Alkynyl-6-ethoxyanilines D->G

Caption: Synthetic routes from this compound.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-Aryl and N-Alkyl Anilines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base.[8][10]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the desired N-substituted aniline and regenerate the Pd(0) catalyst.[10]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry, oven-dried Schlenk flask, add this compound (1.0 mmol, 216 mg), the desired primary or secondary amine (1.2 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol, 58 mg).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd2(dba)3, 0.05 mmol, 46 mg) and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 mmol, 135 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Amine Coupling PartnerProductTypical Yield
Morpholine4-(2-Amino-3-ethoxyphenyl)morpholine85-95%
AnilineN-(2-Amino-3-ethoxyphenyl)aniline70-85%
BenzylamineN-Benzyl-2-amino-3-ethoxyaniline80-90%

Workflow Diagram for Buchwald-Hartwig Amination:

G A Combine Reactants: This compound, Amine, Ligand, Catalyst, Base B Add Anhydrous Toluene A->B C Degas with Argon/Nitrogen B->C D Heat and Stir (100 °C, 12-24h) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup: Quench, Extract E->F G Purification: Column Chromatography F->G H Characterization G->H

Caption: Buchwald-Hartwig amination experimental workflow.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Anilines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11][12][13] This reaction is widely used to synthesize biaryl structures, which are common in many pharmaceutical agents.[12]

Reaction Principle:

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. This is followed by transmetalation with a boronic acid (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) species.[13]

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 216 mg) and the desired arylboronic acid (1.5 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Base Addition: Add a suitable base, such as potassium carbonate (2.0 mmol, 276 mg) or cesium carbonate (2.0 mmol, 652 mg).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol, 41 mg).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and add water (20 mL). Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Summary Table:

Arylboronic AcidProductTypical Yield
Phenylboronic acid2-Phenyl-6-ethoxyaniline80-92%
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-ethoxyaniline85-95%
3-Pyridinylboronic acid2-(Pyridin-3-yl)-6-ethoxyaniline75-88%

Workflow Diagram for Suzuki-Miyaura Coupling:

G A Combine Reactants: This compound, Arylboronic acid, Base B Add Dioxane/Water Solvent A->B C Add Palladium Catalyst B->C D Degas with Argon/Nitrogen C->D E Heat and Stir (90 °C, 8-16h) D->E F Workup: Add Water, Extract E->F G Purification: Column Chromatography F->G H Characterization G->H

Caption: Suzuki-Miyaura coupling experimental workflow.

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl Anilines

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15][16] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[14][15]

Reaction Principle:

The mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the final product.[14]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 216 mg), the terminal alkyne (1.2 mmol), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 mmol, 21 mg), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.06 mmol, 11 mg).

  • Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and a suitable amine base, such as triethylamine (TEA, 3.0 mmol, 0.42 mL) or diisopropylethylamine (DIPEA, 3.0 mmol, 0.52 mL).

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if necessary. Monitor the reaction's progress.

  • Workup: After completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Data Summary Table:

Terminal AlkyneProductTypical Yield
Phenylacetylene2-(Phenylethynyl)-6-ethoxyaniline88-96%
Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-6-ethoxyaniline90-98%
1-Hexyne2-(Hex-1-yn-1-yl)-6-ethoxyaniline82-90%

Workflow Diagram for Sonogashira Coupling:

G A Combine Reactants: This compound, Terminal Alkyne, Catalysts B Add Anhydrous THF and Amine Base A->B C Degas with Argon/Nitrogen B->C D Stir at Room Temperature (12-24h) C->D E Workup: Filter, Wash D->E F Purification: Column Chromatography E->F G Characterization F->G

Caption: Sonogashira coupling experimental workflow.

Purification and Characterization of Substituted Anilines

Purification:

  • Column Chromatography: This is the most common method for purifying the synthesized aniline derivatives.[17][18]

    • Stationary Phase: Silica gel is typically used for normal-phase chromatography.[17][19] For basic aniline compounds that may streak on silica, alumina (neutral or basic) can be a suitable alternative.[19]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a common solvent system.[20] For more polar anilines, a small percentage of methanol in dichloromethane can be effective.[19][20] To prevent streaking of basic anilines on silica gel, adding a small amount of triethylamine (e.g., 1%) to the eluent is often beneficial.[21]

  • Recrystallization: For solid products, recrystallization can be an excellent method for obtaining highly pure material.[22][23]

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[22] Common solvents for recrystallizing aniline derivatives include ethanol/water mixtures and toluene.[23][24]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information about the electronic environment and connectivity of protons in the molecule. The chemical shift of the -NH2 protons in anilines can vary and is often a broad signal.[25][26] Aromatic protons will appear in the range of 6.5-8.0 ppm.[27]

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are sensitive to the nature of the substituents.[26][28]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to gain information about its structure from fragmentation patterns.

  • Infrared (IR) Spectroscopy: The N-H stretching vibrations of the primary amine group in anilines typically appear as two bands in the region of 3300-3500 cm⁻¹.[27]

  • Melting Point: For solid compounds, a sharp melting point range is a good indicator of purity.

Troubleshooting and Field-Proven Insights

  • Low Yields in Cross-Coupling Reactions:

    • Catalyst Inactivity: Ensure that the palladium catalyst is active. Using a fresh batch or a pre-catalyst can be beneficial.

    • Inefficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere.

    • Incorrect Base: The choice of base is crucial. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium or potassium tert-butoxide are generally effective. For Suzuki couplings, carbonates or phosphates are commonly used.

  • Formation of Side Products:

    • Homocoupling: In Suzuki and Sonogashira couplings, homocoupling of the boronic acid or alkyne can occur. Using the correct stoichiometry and catalyst loading can minimize this.

    • Hydrodehalogenation: Reduction of the starting aryl bromide to the corresponding aniline can be a side reaction. The choice of ligand and reaction conditions can influence this.

  • Purification Challenges:

    • Streaking on Silica Gel: As mentioned, the basicity of anilines can cause them to streak on silica gel columns. Adding a small amount of triethylamine to the eluent or using alumina can mitigate this issue.

    • Colored Impurities: Anilines can be prone to oxidation, leading to colored impurities.[29] Storing them under an inert atmosphere and in the dark can help prevent this.[29] If colored impurities are present, treating a solution of the compound with activated charcoal can sometimes be effective.[29]

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of substituted anilines. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—provide robust and reliable methods for accessing diverse chemical structures. By carefully selecting the appropriate reaction conditions, researchers in drug development and other scientific fields can efficiently generate libraries of novel aniline derivatives for further investigation.

References

Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Rich Substrate

2-Bromo-6-ethoxyaniline presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two ortho-substituents—a bromine atom and an ethoxy group—creates significant steric hindrance around the reaction center. Furthermore, the electron-donating nature of both the amino and ethoxy groups deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. These combined steric and electronic effects necessitate a carefully considered approach to ligand selection to achieve efficient and high-yielding transformations. This guide provides an in-depth analysis of ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, complete with detailed protocols and mechanistic insights to empower researchers in overcoming these synthetic hurdles.

Core Principle: The Indispensable Role of the Ligand

In palladium-catalyzed cross-coupling, the ligand is not a mere spectator but an active participant that dictates the catalyst's reactivity, stability, and selectivity. For a substrate as challenging as this compound, the ligand's primary roles are to:

  • Promote Oxidative Addition: The ligand must be sufficiently electron-rich to facilitate the oxidative addition of the deactivated C-Br bond to the Pd(0) center.

  • Sterically Induce Reductive Elimination: Bulky ligands create a sterically crowded coordination sphere around the palladium, which promotes the bond-forming reductive elimination step and prevents catalyst decomposition.

  • Stabilize the Catalytic Species: The ligand must form a stable complex with palladium throughout the catalytic cycle, preventing the precipitation of palladium black and ensuring high catalyst turnover.

Our investigation and the broader scientific literature consistently point towards two major classes of ligands that excel in these roles for hindered substrates: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) .

Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl structures. For this compound, the key to a successful coupling lies in employing a catalytic system that can overcome the substrate's inherent inertness.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] For sterically hindered and electron-rich substrates, the oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-limiting step. The choice of a bulky, electron-rich ligand is paramount to accelerate this step.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(Br)L_n pd0->pd2_complex Oxidative Addition transmetalation Transmetalation pd2_aryl Ar-Pd(II)(Ar')L_n pd2_complex->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-Ar' pd2_aryl->product reactant_arbr Ar-Br reactant_arbr->pd2_complex reactant_boronic Ar'-B(OR)2 reactant_boronic->pd2_complex base Base base->pd2_complex

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Recommended Ligands and Catalytic Systems for Suzuki-Miyaura Coupling

For the Suzuki-Miyaura coupling of this compound, we recommend the use of biaryl phosphine ligands, commonly known as Buchwald ligands. These ligands possess the requisite steric bulk and electron-rich character to facilitate the challenging oxidative addition and reductive elimination steps.

LigandPalladium SourceBaseSolventTemp. (°C)Notes
XPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110A highly general and effective ligand for hindered substrates.
SPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or K₂CO₃Toluene or Dioxane/H₂O80-110Often provides excellent results with electron-rich anilines.
RuPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄Toluene or 2-MeTHF80-110Another robust ligand for challenging couplings.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene (0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • In a glovebox, add Pd₂(dba)₃ and XPhos to the Schlenk tube.

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat 3 times).

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] The steric and electronic properties of this compound make ligand selection particularly critical for successful C-N bond formation.

Mechanistic Considerations in Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] The use of bulky, electron-rich ligands is crucial to facilitate the oxidative addition of the C-Br bond and the final C-N bond-forming reductive elimination. N-Heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines in this context.[7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(Br)L_n pd0->pd2_complex Oxidative Addition amine_coordination Amine Coordination & Deprotonation pd_amido Ar-Pd(II)(NR'R'')L_n pd2_complex->pd_amido Amine Binding & Deprotonation pd_amido->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-NR'R'' pd_amido->product reactant_arbr Ar-Br reactant_arbr->pd2_complex reactant_amine H-NR'R'' reactant_amine->pd2_complex base Base base->pd2_complex

Figure 2: Simplified Buchwald-Hartwig Amination Catalytic Cycle.
Recommended Ligands and Catalytic Systems for Buchwald-Hartwig Amination

Both bulky phosphine ligands and N-heterocyclic carbene (NHC) ligands are highly effective for the Buchwald-Hartwig amination of this compound. The choice between them may depend on the specific amine coupling partner.

LigandPalladium SourceBaseSolventTemp. (°C)Notes
tBuXPhos Pd₂(dba)₃ or Pd(OAc)₂NaOtBu or LHMDSToluene or Dioxane90-110A very effective and general ligand for C-N coupling.
BrettPhos Pd₂(dba)₃ or G3-PrecatalystNaOtBu or K₂CO₃t-Amyl alcohol or Toluene90-110Excellent for coupling with primary amines.
IPr (NHC)[Pd(IPr)(allyl)Cl] or in situ from IPr·HClNaOtBuToluene or Dioxane100-120NHC ligands can offer enhanced stability and activity.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of base and reaction temperature may need to be optimized for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • tBuXPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (0.1 M)

Procedure:

  • In a glovebox, add NaOtBu, Pd₂(dba)₃, and tBuXPhos to an oven-dried Schlenk tube.

  • Add this compound and the amine to the tube.

  • Add the anhydrous, degassed toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize arylalkynes from aryl halides and terminal alkynes.[8] For this compound, overcoming the steric hindrance and potential for catalyst inhibition by the aniline are key considerations.

Mechanistic Considerations in Sonogashira Coupling

The traditional Sonogashira reaction involves a dual catalytic system with palladium and a copper(I) co-catalyst.[9] However, copper-free protocols have gained prominence to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10][11] In both cases, a bulky, electron-rich ligand on the palladium center is beneficial for the oxidative addition of the sterically hindered aryl bromide.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Aryl Bromide, Pd Catalyst, Ligand, & Base in a Schlenk Tube inert Evacuate and Backfill with Inert Gas (3x) start->inert add_solvents Add Degassed Solvent & Terminal Alkyne inert->add_solvents heat Heat to Reaction Temperature with Vigorous Stirring add_solvents->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench_filter Dilute, Filter through Celite® cool->quench_filter extract Aqueous Work-up & Extraction quench_filter->extract purify Dry, Concentrate, & Purify by Chromatography extract->purify

Figure 3: General Experimental Workflow for Sonogashira Coupling.
Recommended Ligands and Catalytic Systems for Sonogashira Coupling

For the Sonogashira coupling of this compound, a copper-free protocol is highly recommended to minimize side reactions. Bulky phosphine ligands are generally the ligands of choice.

LigandPalladium SourceBaseSolventTemp. (°C)Notes
P(t-Bu)₃ Pd₂(dba)₃ or Pd(OAc)₂Cs₂CO₃ or K₃PO₄Dioxane or DMF80-100A highly effective ligand for copper-free Sonogashira couplings.
cBRIDP Pd(OAc)₂Cs₂CO₃Toluene80-100A specialized, highly active ligand for challenging Sonogashira reactions.
XPhos Pd₂(dba)₃Cs₂CO₃Dioxane90-110Can also be effective in Sonogashira couplings of hindered substrates.
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted for a copper-free Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(t-Bu)₃ (4 mol%) or P(t-Bu)₃·HBF₄ (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed dioxane (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Cs₂CO₃, Pd(OAc)₂, and the phosphine ligand.

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat 3 times).

  • Add the anhydrous, degassed dioxane, followed by the terminal alkyne via syringe.

  • Heat the reaction mixture in a preheated oil bath at 90 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with diethyl ether.

  • Filter through a short plug of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The successful cross-coupling of this compound is eminently achievable with the appropriate choice of ligand and reaction conditions. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines, and N-heterocyclic carbenes have proven to be the most effective ligand classes for overcoming the steric and electronic challenges posed by this substrate. The protocols provided herein serve as robust starting points for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. Further optimization may be required for particularly challenging coupling partners, but the principles of ligand selection outlined in this guide will remain the cornerstone of successful reaction development. The continued evolution of ligand design promises to further expand the scope and utility of these powerful bond-forming reactions for the synthesis of complex and functionalized aniline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of 2-Bromo-6-ethoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific substrate.

The unique structure of this compound—being both sterically hindered and electron-rich—presents a distinct set of challenges for this otherwise robust and versatile C-C bond-forming reaction. This resource provides in-depth, field-proven insights and detailed protocols to empower you to achieve your synthetic goals.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Question 1: I am observing very low or no conversion of my this compound. What is the primary cause and how can I fix it?

Answer: Low or no conversion with this substrate is almost always due to a slow or stalled oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1] The two electron-donating groups (amino and ethoxy) increase the electron density of the aromatic ring, strengthening the carbon-bromine bond and making it resistant to cleavage by the Pd(0) catalyst.[1] Additionally, the ortho position of both groups creates significant steric hindrance around the reaction center.[2][3][4]

Core Strategy: Accelerate Oxidative Addition

  • Catalyst & Ligand Selection is Critical: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for this type of substrate.[1] You must use a more active catalyst system featuring bulky, electron-rich ligands that are specifically designed to promote oxidative addition.

    • Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos are excellent choices.[5][6] N-Heterocyclic Carbenes (NHCs), often delivered as PEPPSI-type precatalysts, are also highly effective for coupling challenging aryl halides.[7][8][9]

    • Palladium Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) source like Pd(OAc)₂ that will be reduced in situ.

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) provide the necessary energy to overcome the high activation barrier of the oxidative addition step.[1]

  • Choose an Appropriate Base: While the base primarily acts in the transmetalation step, its selection can influence catalyst activity. For difficult couplings, stronger, non-nucleophilic bases are often required.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices.[1][10]

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion cause1 Slow Oxidative Addition (Electron-Rich & Sterically Hindered Substrate) start->cause1 solution1 Upgrade Catalyst System cause1->solution1 solution2 Increase Reaction Temperature cause1->solution2 solution3 Optimize Base cause1->solution3 ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) or NHC Ligands (e.g., PEPPSI) solution1->ligands temp Heat to 80-110 °C (Solvent Permitting) solution2->temp base Switch to K₃PO₄ or Cs₂CO₃ solution3->base

Caption: A logical workflow for diagnosing and resolving low conversion.

Question 2: My reaction is generating a significant amount of a symmetrical biaryl byproduct. What is this and how do I prevent it?

Answer: You are observing homocoupling of your boronic acid or ester. This common side reaction involves the coupling of two molecules of the organoboron reagent to form a symmetrical dimer.[11][12] This depletes your nucleophile, lowers the yield of the desired product, and creates a purification challenge.

Core Strategy: Eliminate Oxygen and Pd(II) Species

  • Rigorous Deoxygenation: The primary cause of homocoupling is the presence of dissolved oxygen in the reaction mixture.[11][12][13] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then stoichiometrically promotes the homocoupling of the boronic acid, regenerating Pd(0).[7][12][13]

    • Action: Thoroughly degas all solvents and the final reaction mixture before heating. The most effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes.[11] For highly sensitive reactions, three "freeze-pump-thaw" cycles are recommended.[11] Always run the reaction under a positive pressure of an inert gas.[1]

  • Control the Palladium Oxidation State: Starting with a Pd(II) precatalyst without ensuring its efficient reduction can lead to initial homocoupling.[12]

    • Action: If using a Pd(II) source, ensure your conditions promote rapid reduction to Pd(0). Some phosphine ligands can act as reductants at high temperatures. Alternatively, using a direct Pd(0) source like Pd₂(dba)₃ can mitigate this issue.

  • Consider Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[13]

Question 3: I'm losing my boronic acid coupling partner, and my mass spec shows the corresponding arene. What is happening?

Answer: This side reaction is protodeboronation , the cleavage of the C–B bond and its replacement with a C–H bond.[6][14] It is a common pathway for boronic acid decomposition, especially under aqueous basic conditions.[14][15]

Core Strategy: Enhance Organoboron Stability

  • Use Boronate Esters: Boronic acids have a trade-off between high reactivity and lower stability.[15][16] Boronate esters, particularly pinacol esters (Bpin), are significantly more stable and less prone to protodeboronation.[14][15][16] They are often crystalline, easy to handle, and can be purified by chromatography.[16] While they may react slightly slower, the increased stability often leads to higher overall isolated yields.[16]

  • Optimize Base and Water Content: Strong bases, especially hydroxides, can accelerate protodeboronation.[1][14]

    • Action: Use the mildest base that is effective for your transformation. K₃PO₄ is often a good choice. If using a mixed solvent system (e.g., Dioxane/Water), minimize the amount of water or, if possible, use anhydrous conditions with a suitable base and solvent system.

Frequently Asked Questions (FAQs)

FAQ 1: Why exactly is this compound considered a "difficult" substrate?

This substrate's difficulty stems from a combination of three electronic and steric factors:

  • High Electron Density: The powerful electron-donating resonance effects of the ortho-amino and para-ethoxy (relative to the bromo-group) groups enrich the aryl ring, making the oxidative addition of Pd(0) into the C-Br bond electronically unfavorable.[1]

  • Steric Hindrance: The presence of two substituents ortho to the bromine atom creates a sterically crowded environment, physically impeding the approach of the bulky palladium catalyst.[2][4][17]

  • Catalyst Coordination: The lone pair of electrons on the aniline nitrogen can act as a ligand, coordinating to the palladium center. This can potentially sequester the catalyst in an inactive state, slowing or halting the catalytic cycle.[6]

Key Factors Influencing the Catalytic Cycle

G cluster_0 Reaction Parameters cluster_1 Catalytic Cycle Steps Ligand Bulky & Electron-Rich Ligand OA Oxidative Addition (Rate-Limiting) Ligand->OA Accelerates RE Reductive Elimination Ligand->RE Promotes Base Strong, Non-nucleophilic Base (e.g., K₃PO₄) Trans Transmetalation Base->Trans Promotes Substrate Electron-Rich Substrate Substrate->OA Hinders

Caption: Relationship between key reaction parameters and steps in the catalytic cycle.

FAQ 2: Which catalyst system is the best starting point?

For a challenging substrate like this, bypassing traditional catalysts is recommended. A modern Buchwald-type system is the most reliable starting point.

Catalyst SystemLigand TypeSuitability for this compoundRationale
Pd(PPh₃)₄ Traditional PhosphineLow Generally ineffective for electron-rich and hindered aryl bromides due to slow oxidative addition.[1]
PdCl₂(dppf) Bidentate PhosphineModerate Can work but may require higher temperatures and longer reaction times. Often less efficient than monodentate biaryl phosphines for this substrate class.
Pd(OAc)₂ / SPhos Buchwald (Biaryl)High (Recommended) SPhos is a bulky, electron-rich ligand designed to accelerate oxidative addition for difficult substrates. This is an excellent starting point.[6]
Pd-PEPPSI-IPr N-Heterocyclic CarbeneHigh (Recommended) NHC ligands are strong sigma-donors and provide high thermal stability, making them very effective for hindered couplings.[8][9]
FAQ 3: How do I choose the right base and solvent?

The base and solvent work together to facilitate the reaction, particularly the transmetalation step.

BaseCommon SolventsSuitability & Comments
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂OModerate. A common choice, but may not be strong enough for this hindered coupling. The aqueous nature can promote protodeboronation.[18]
K₃PO₄ Dioxane/H₂O, Toluene, 2-MeTHFHigh (Recommended). A strong, effective base that often gives superior results in challenging couplings. It has lower solubility in pure organic solvents, so vigorous stirring is essential.[1][10]
Cs₂CO₃ Dioxane, Toluene, 2-MeTHFHigh (Recommended). Often provides the best results due to its high basicity and the solubility of its boronate salts, but it is more expensive.[1][10]
Organic Bases (e.g., Et₃N) Aprotic SolventsLow. Generally not basic enough to promote efficient transmetalation in these systems.
FAQ 4: Should I use a boronic acid or a boronate ester?

The choice involves a critical trade-off between reactivity and stability. For initial attempts where the boronic acid is readily available and known to be stable, it can be used. However, for reproducibility and to minimize side reactions, a pinacol ester is often superior.

ParameterBoronic AcidPinacol Boronate Ester (Bpin)
Reactivity Higher. Generally leads to faster reaction times as it is more readily activated for transmetalation.[15][16]Lower. Transmetalation can be slower, sometimes requiring slightly higher temperatures or longer reaction times.[19]
Stability Lower. Susceptible to decomposition via protodeboronation and oxidation, affecting shelf-life and reaction stoichiometry.[14][15][16]Higher. Often stable, crystalline solids that are easy to handle, purify, and store, leading to more reproducible results.[14][16]
Recommendation Use if known to be stable or for initial screening.Recommended for optimization, scale-up, and to avoid protodeboronation issues.

Experimental Protocols

Protocol 1: Standard Conditions (Baseline)

This protocol uses a common and accessible catalyst system. It may result in low to moderate yield but serves as a valuable baseline for optimization.

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of aryl bromide).

  • Reaction Execution: Heat the reaction mixture to 95 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized High-Yield Conditions

This protocol incorporates best practices for difficult substrates, employing a modern catalyst system and optimized conditions to maximize yield.

  • Reagent Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv.) to an oven-dried reaction vial.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.05 equiv.).

  • Inert Atmosphere: Seal the vial/flask. If not in a glovebox, evacuate and backfill with argon three times.

  • Solvent Addition: Add rigorously degassed 2-methyltetrahydrofuran (2-MeTHF) (e.g., 4 mL per 1 mmol of aryl bromide).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor progress by LC-MS.[10]

  • Work-up: After cooling, filter the reaction mixture through a short pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-6-ethoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Introduction: The Challenge of the 2,6-Disubstituted Aniline Scaffold

2-Bromo-6-ethoxyaniline is a valuable synthetic intermediate in pharmaceutical and materials science research. However, its structure presents a significant and often frustrating challenge for chemists: severe steric hindrance. The aniline core is flanked by two ortho substituents—a bromine atom and an ethoxy group. This arrangement creates a sterically crowded environment that profoundly impacts the reactivity of both the aryl bromide and the amino group.

This guide is designed to serve as a dedicated technical support resource for researchers encountering difficulties with this substrate. We will move beyond simple protocols to explain the underlying mechanistic principles, offering field-proven insights and troubleshooting strategies to overcome these steric barriers and achieve successful reaction outcomes.

Why is this compound So Challenging?

The steric congestion around the molecule's reactive centers is the primary obstacle.

  • For C-Br Bond Reactions (e.g., Cross-Coupling): The bulky ethoxy group and the adjacent amino group physically block the palladium catalyst's access to the carbon-bromine bond. This dramatically slows down the rate-limiting oxidative addition step in common cross-coupling reactions, often leading to low or no conversion.[1]

  • For N-H Bond Reactions (e.g., Acylation, Alkylation): The same ortho groups shield the nitrogen atom, reducing its nucleophilicity and hindering its ability to react with electrophiles or coordinate effectively to a metal center.[2]

This guide provides a systematic approach to navigating these challenges through carefully selected catalysts, ligands, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig) with this compound is giving very low yields. What is the primary cause?

A1: The most common point of failure is the oxidative addition step.[1] For a palladium catalyst to insert into the C-Br bond, it must be able to physically approach it. The flanking ethoxy and amino groups on your substrate create a "cage" around the bromide, making this approach extremely difficult for standard palladium catalysts (e.g., Pd(PPh₃)₄). This high activation energy barrier leads to slow or nonexistent reaction rates. Furthermore, at the elevated temperatures often required to force the reaction, competing side reactions like hydrodehalogenation (replacement of Br with H) can become dominant.[3]

Q2: How do the electronic properties of the ethoxy and amino groups affect the reaction?

A2: Both the amino (-NH₂) and ethoxy (-OEt) groups are electron-donating groups (EDGs) through resonance (+M effect).[4][5] This increased electron density on the aromatic ring makes the C-Br bond stronger and less susceptible to oxidative addition by an electron-rich Pd(0) catalyst. Therefore, you are fighting both a steric and an electronic battle. The key to success is using a catalyst system that is reactive enough to overcome this electronic deactivation while being sterically tailored to bypass the physical blockade.

Q3: What are the most effective catalyst and ligand systems for overcoming this steric hindrance?

A3: For sterically demanding substrates, the choice of ligand is critical. You must move beyond simple phosphines like PPh₃. The most successful strategies employ bulky, electron-rich monophosphine ligands or specialized N-heterocyclic carbenes (NHCs).[6][7] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is less sterically encumbered and more effective at undergoing oxidative addition with hindered halides.[1]

For specific reactions:

  • Buchwald-Hartwig Amination: Ligands from the Buchwald family, such as RuPhos and BrettPhos , are highly effective.[6] Using air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) incorporating these ligands often gives more reproducible results.[6]

  • Suzuki-Miyaura Coupling: Systems like CataXCium A Pd G3 have been specifically identified as uniquely effective for couplings on unprotected ortho-bromoanilines.[8] Other effective ligands include SPhos and XPhos .

Q4: My desired cross-coupling is very slow, and I'm seeing significant homocoupling of my coupling partner. What can I do?

A4: This is a classic sign that your desired catalytic cycle is inefficient. When the cross-coupling is slow due to steric hindrance, competing side reactions can take over.

  • For Suzuki Couplings: Homocoupling of the boronic acid can be exacerbated by the presence of oxygen. Ensure your reaction mixture is thoroughly degassed.[3]

  • For Sonogashira Couplings: The copper co-catalyst, while accelerating the desired reaction, is also responsible for the alkyne homocoupling (Glaser coupling). If your cross-coupling is slow, this side reaction will dominate. The most effective solution is to switch to a copper-free Sonogashira protocol .[1] This eliminates the possibility of Glaser coupling entirely.

Q5: Can I perform reactions directly on the aniline's amino group, or is N-protection required?

A5: While direct functionalization of the unprotected amine is possible, it is often challenging. The steric hindrance significantly reduces the nucleophilicity of the nitrogen.[2] Furthermore, in cross-coupling reactions, the unprotected aniline can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[9]

  • Recommendation: For many transformations, an N-protection/deprotection sequence is the most reliable strategy. Acylation to form an acetanilide, for example, temporarily removes the problematic N-H proton and alters the group's directing effects.[10] However, recent advances have shown that direct Suzuki coupling on unprotected ortho-bromoanilines can be highly efficient with the right catalyst system, avoiding these extra steps.[8][9]

Troubleshooting Guides & Protocols

Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

The key to success lies in the careful selection of the catalyst system and reaction conditions. The following table and protocols provide a robust starting point for optimization.

Data Presentation: Recommended Catalyst Systems for Hindered Couplings
Reaction TypeRecommended Ligand(s)Recommended PrecatalystTypical BaseSolvent SystemTemp (°C)Key Considerations
Suzuki-Miyaura CataXCium® A, SPhos, XPhosCataXCium® A Pd G3, SPhos Pd G3/G4K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, 2-MeTHF80-110The unprotected amine can be tolerated with the right catalyst.[8][9]
Buchwald-Hartwig RuPhos, BrettPhos, tBuXPhosRuPhos Pd G3/G4, BrettPhos Pd G3NaOtBu, KOtBu, LiHMDSToluene, Dioxane, 2-MeTHF80-110Strong, non-nucleophilic bases are crucial.[6] Precatalysts are highly recommended for reproducibility.
Sonogashira SPhos, XPhos, cataCXium® ASPhos Pd G2, cataCXium® A Pd G2Cs₂CO₃, K₃PO₄, n-Bu₄N⁺OAc⁻ (TBAA)Dioxane, THF, NMP25-100Copper-free conditions are strongly advised to prevent alkyne homocoupling.[1]
Visualization: Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical workflow for diagnosing and solving issues of low yield or conversion in cross-coupling reactions with this compound.

G start Low Conversion / Yield reagents 1. Verify Reagent Quality - Fresh Aniline? - Pure Coupling Partner? - Dry, Degassed Solvents? start->reagents catalyst_check 2. Evaluate Catalyst System reagents->catalyst_check conditions 3. Assess Reaction Conditions catalyst_check->conditions inactive Inactive Catalyst? (Decomposition, Oxidation) catalyst_check->inactive ligand Suboptimal Ligand? (e.g., PPh₃, bidentate) catalyst_check->ligand base Incorrect Base? (Too weak, e.g., NaHCO₃) conditions->base temp Temperature Too Low? conditions->temp action_precatalyst ACTION: Use air-stable precatalyst (e.g., G3/G4 palladacycle) inactive->action_precatalyst action_ligand ACTION: Screen bulky, electron-rich monophosphine ligands (e.g., SPhos, RuPhos, BrettPhos) ligand->action_ligand action_base ACTION: Use stronger base (e.g., K₃PO₄, NaOtBu) base->action_base action_temp ACTION: Increase temperature incrementally (e.g., 80°C -> 110°C) temp->action_temp

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to minimize the formation of alkyne homocoupling byproducts, a common issue when the primary cross-coupling reaction is slow due to steric hindrance.[1]

Title: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • SPhos Pd G2 Precatalyst (2.5 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), SPhos Pd G2 precatalyst (0.025 equiv), cesium carbonate (2.0 equiv), and a magnetic stir bar.

  • Inerting: Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.

  • Reagent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. Follow with the addition of the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the hindered nature of the substrate, reaction times may be extended (12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Guide 2: Understanding the Catalytic Cycle and the Steric Bottleneck

The effectiveness of bulky monophosphine ligands can be understood by examining the palladium catalytic cycle. The ligand's size facilitates the generation of the active L-Pd(0) species, which is crucial for initiating the cycle with a challenging substrate.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Catalytic Cycle: The Steric Challenge Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amide_Complex Pd(II) Amido Complex OA_Complex->Amide_Complex Amine Coordination & Deprotonation Steric_Challenge CRITICAL BOTTLENECK! Steric hindrance from ortho -OEt and -NH₂ groups slows this step significantly. Bulky ligands are required. Product_Complex Product Complex Amide_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Coupled Product (Ar-NR₂) Product_Complex->Product Substrate This compound (Ar-Br) Substrate->OA_Complex Amine Amine (R₂NH) Amine->Amide_Complex Base Base Base->Amide_Complex

Caption: The catalytic cycle highlighting the sterically hindered oxidative addition step.

This visualization clarifies that the primary challenge is kinetic. By choosing a ligand that accelerates the oxidative addition step, the entire catalytic cycle can proceed more efficiently, outcompeting potential side reactions and leading to higher yields of the desired coupled product.

References

Selecting the right base and solvent for 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-6-ethoxyaniline

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common questions and troubleshooting scenarios related to the selection of appropriate bases and solvents for reactions involving this versatile, yet sterically hindered, building block.

Part 1: Understanding the Substrate

Q: What are the key structural features of this compound that influence its reactivity?

A: this compound (C₈H₁₀BrNO) is an aniline derivative with three substituents in a sterically demanding 1,2,3-arrangement on the benzene ring.[1] Understanding these features is critical for predicting its behavior in cross-coupling reactions.

  • Steric Hindrance: The primary amine (-NH₂) is flanked by a bromine atom and an ethoxy group (-OCH₂CH₃). This significant steric congestion around the reactive centers (the C-Br bond and the N-H bonds) dictates the choice of catalyst, ligand, and reaction conditions. Bulky ligands may be required to facilitate catalyst coordination.

  • Electronic Effects:

    • The amino group is a powerful ortho-, para-directing activator in electrophilic aromatic substitution, though its basicity can complicate reactions involving Lewis acid catalysts.[2]

    • The ethoxy group is also an activating, ortho-, para-directing group due to the +R (resonance) effect of the oxygen lone pairs.

    • The bromo group is deactivating (-I inductive effect) but ortho-, para-directing.

  • Acidity of the N-H bond: The aniline protons are weakly acidic (pKa of aniline's conjugate acid is ~4.6).[3] A sufficiently strong base is required to deprotonate the amine for certain reactions, such as the Buchwald-Hartwig amination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol [1]
Boiling Point 267.4 ± 20.0 °C (Predicted)[1]
Density 1.455 ± 0.06 g/cm³ (Predicted)[1]
Storage 2-8°C, under inert gas, protected from light[1]

Part 2: General Principles for Selecting Base and Solvent

Before delving into specific reaction types, let's establish the fundamental roles of the base and solvent.

Q: How do I choose the right base? What does "pKa matching" mean?

A: The base is arguably one of the most critical components in a cross-coupling reaction. Its primary role is often to act as a proton scavenger or to activate one of the coupling partners. The general principle is that the base's conjugate acid should have a pKa value higher than the pKa of the proton it needs to remove, ensuring the acid-base equilibrium favors deprotonation.[4]

  • For Suzuki Reactions: The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.

  • For Buchwald-Hartwig Aminations: The base deprotonates the amine coupling partner (or the palladium-amine complex) to generate a more nucleophilic amide species.[5][6]

Q: What factors should guide my solvent choice?

A: The ideal solvent must:

  • Dissolve Reactants: Ensure all components, particularly the substrate and catalyst, are sufficiently soluble at the reaction temperature.

  • Have an Appropriate Boiling Point: The solvent's boiling point should allow the reaction to be run at the optimal temperature for catalyst turnover without excessive pressure buildup.

  • Be Compatible with Reagents: It should be inert to the base and other reagents. For example, using a protic solvent like ethanol with a very strong base like sodium hydride is not viable.

  • Influence Catalyst Activity: The polarity of the solvent can significantly impact the stability and activity of the catalytic species. Aprotic polar solvents are very common in cross-coupling chemistry.

Part 3: Reaction-Specific Guidance & FAQs

Here we address the most common cross-coupling reactions performed with this compound.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[7] However, substrates with unprotected ortho-anilines can be challenging.[7]

A: For Suzuki couplings, inorganic bases are most common. The choice depends on balancing basicity with solubility and compatibility.

  • Cesium Carbonate (Cs₂CO₃): Often the base of choice. It has high solubility in many organic solvents compared to other carbonates, which can be advantageous.[8][9]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic inorganic base that is soluble in some organic solvents and highly effective in Suzuki reactions, particularly with sterically hindered substrates.[10][11]

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, but its lower solubility in non-polar organic solvents can sometimes lead to slower reactions. Often used with a co-solvent like water.

A: Aprotic solvents are preferred. Often, a mixture with water is used to help dissolve the inorganic base.

  • Dioxane / Water: A classic combination that provides good solubility for both the organic substrate and the inorganic base.

  • Toluene or Xylene: Good for higher temperature reactions. Can be used with or without water.

  • Tetrahydrofuran (THF): A good polar aprotic solvent, but its lower boiling point (66 °C) limits the reaction temperature.[12]

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can increase reaction rates, but can also be difficult to remove and may decompose at high temperatures.

  • Low Yield:

    • Problem: Incomplete reaction.

    • Solution: Increase temperature. Switch to a more soluble base like Cs₂CO₃ or a stronger base like K₃PO₄. Ensure your catalyst and ligand are active and not poisoned.

  • Hydrodehalogenation (C-Br bond replaced by C-H):

    • Problem: A common side reaction, especially with electron-rich anilines.

    • Solution: Use a less polar solvent. Ensure your boronic acid/ester is pure and used in a slight excess (1.1-1.5 equivalents). Lowering the reaction temperature slightly may also help.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This palladium-catalyzed reaction is a cornerstone for forming C-N bonds.[13] The choice of base is critical for deprotonating the amine coupling partner.

A: The catalytic cycle requires the formation of a palladium-amido complex, which is generated by deprotonating the amine that has coordinated to the palladium center.[5] A strong, sterically hindered base is needed to perform this deprotonation without acting as a competing nucleophile that could react with the aryl bromide.

A: Strong alkoxide bases are the standard for this transformation.

  • Sodium tert-butoxide (NaOtBu): The most commonly used base for Buchwald-Hartwig aminations. It is a strong, non-nucleophilic base with good solubility in many ethereal and aromatic solvents.[1][14]

  • Potassium tert-butoxide (KOtBu): Slightly more reactive than NaOtBu due to the less tightly associated potassium cation.[2]

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong, non-nucleophilic base that can be useful for less acidic amines or when alkoxide bases lead to side reactions.

A: Anhydrous, aprotic solvents are mandatory to prevent quenching the strong base.

  • Toluene or Xylene: Excellent choices, allowing for a wide range of reaction temperatures.

  • Dioxane: Another common and effective solvent.

  • Tetrahydrofuran (THF): Suitable for reactions that can proceed at lower temperatures.[12]

Table 2: Comparison of Common Bases for Cross-Coupling

BaseFormulaTypepKa of Conjugate Acid (approx. in H₂O)Typical Use Case
Sodium tert-butoxideNaOtBuStrong, Non-nucleophilic~17Buchwald-Hartwig
Potassium PhosphateK₃PO₄Strong, Inorganic~12.3Suzuki, Ullmann
Cesium CarbonateCs₂CO₃Moderate, Inorganic~10.3 (for HCO₃⁻)Suzuki, Ullmann
TriethylamineEt₃NOrganic Amine~10.75General purpose, proton scavenger
DIPEA (Hünig's Base)i-Pr₂NEtHindered Organic Amine~11Proton scavenger (non-nucleophilic)

Sources for pKa values:[1][2][10][15][16][17]

Table 3: Properties of Common Solvents

SolventBoiling Point (°C)Polarity IndexDielectric ConstantType
Toluene1112.42.4Aprotic, Non-polar
1,4-Dioxane1014.82.2Aprotic, Polar
Tetrahydrofuran (THF)664.07.6Aprotic, Polar
N,N-Dimethylformamide (DMF)1536.436.7Aprotic, Polar
Acetonitrile (MeCN)825.837.5Aprotic, Polar

Sources for solvent properties:[12][18][19][20]

Part 4: Visualization of Experimental Workflow

To successfully execute these reactions, a systematic workflow is essential. The following diagrams illustrate the decision-making process for reaction selection and a generalized workflow for a cross-coupling experiment.

Reaction_Selection start Desired Bond Formation? cc C(Aryl) - C(Alkyl/Aryl) start->cc C-C cn C(Aryl) - N start->cn C-N co C(Aryl) - O start->co C-O suzuki Suzuki-Miyaura Coupling cc->suzuki buchwald Buchwald-Hartwig Amination cn->buchwald ullmann Ullmann Condensation co->ullmann

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Assemble Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base - Anhydrous Solvent setup Assemble under Inert Atmosphere (N2 or Ar) prep->setup glassware Dry Glassware (Oven or Flame-Dry) glassware->setup heat Heat to Target Temperature setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water or NH4Cl) monitor->quench extract Liquid-Liquid Extraction quench->extract purify Purify Product (Column Chromatography) extract->purify product Characterize Final Product (NMR, MS) purify->product

Caption: Generalized workflow for a typical cross-coupling experiment.

Part 5: Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a nitrogen-flushed glovebox or Schlenk line, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and potassium phosphate (K₃PO₄, 2.0-3.0 eq) to a dry reaction vial or flask equipped with a stir bar.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a nitrogen-flushed glovebox, combine this compound (1.0 eq), the amine coupling partner (1.1-1.2 eq), a palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 1.1-1.2 eq relative to Pd), and sodium tert-butoxide (NaOtBu, 1.3-1.5 eq) in a dry, sealable reaction tube.

  • Solvent Addition: Add anhydrous, degassed toluene to the tube to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the tube tightly and heat the mixture to 90-110 °C in a pre-heated oil bath or heating block.

  • Monitoring: After the specified time, or once TLC/LC-MS indicates completion, cool the reaction to room temperature.

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black. Transfer to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue via flash chromatography.

References

Technical Support Center: 2-Bromo-6-ethoxyaniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with 2-Bromo-6-ethoxyaniline . A common and often frustrating issue with this substrate is the competitive formation of the hydrodehalogenated byproduct, 2-ethoxyaniline. This document provides in-depth troubleshooting, mechanistic insights, and optimized protocols to help you suppress this unwanted side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of 2-ethoxyaniline in my reaction mixture. What is causing this?

A: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This occurs when the palladium catalytic cycle is diverted from the desired cross-coupling pathway. Instead of reductive elimination of the coupled product, an intermediate palladium-hydride species is formed, which then reductively eliminates the arene (Ar-H).[1] The hydrogen source can be varied and may include solvents (like alcohols or even DMF), water, the amine or phosphine ligand, or the base itself.[1][2][3]

The substrate, this compound, is particularly susceptible due to its electron-rich nature, which facilitates the initial oxidative addition step but can sometimes make the subsequent steps of the desired coupling pathway less favorable compared to the hydrodehalogenation pathway.

Q2: My starting material is consumed, but the yield of my desired product is low, with 2-ethoxyaniline as the major byproduct. How do I confirm hydrodehalogenation?

A: The most effective way to confirm and quantify hydrodehalogenation is by using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods will allow you to identify the 2-ethoxyaniline byproduct by its mass and retention time and quantify its proportion relative to your desired product and any remaining starting material. Thin Layer Chromatography (TLC) can also be a quick qualitative check, as the byproduct will have a different Rf value.[3]

Q3: Which factors have the most significant impact on minimizing hydrodehalogenation?

A: The choice of ligand , base , solvent , and temperature are all critically important and interconnected.[3]

  • Ligands: Bulky, electron-rich phosphine ligands are often the best choice. They accelerate the rate-limiting reductive elimination step of the desired coupling, outcompeting the hydrodehalogenation pathway.[4]

  • Base: The base's strength and nature are crucial. A base that is too strong or has available hydrides can promote the side reaction.[1] Weaker inorganic bases are often preferred.

  • Solvent: Aprotic solvents are generally recommended over protic solvents like alcohols, which can act as a hydrogen source.[3][5]

  • Temperature: Elevated temperatures can sometimes increase the rate of hydrodehalogenation more than the desired reaction.[3][6] Running the reaction at the lowest effective temperature is advisable.

Troubleshooting Guide: Suppressing Hydrodehalogenation

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions.

Observation Potential Cause Recommended Solution & Rationale
High levels of 2-ethoxyaniline (>20%) Inappropriate Ligand Selection: The ligand is not promoting reductive elimination efficiently. The Pd-Ar intermediate has a longer lifetime, allowing side reactions to occur.Switch to a bulky, electron-rich biarylphosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate reductive elimination.[7] Their steric bulk favors the formation of the desired C-C or C-N bond over competing pathways.
Moderate hydrodehalogenation (5-20%) Suboptimal Base: The base may be too strong, nucleophilic, or a potential hydride source. Strong bases can generate Pd-H species.[1]Screen weaker inorganic bases. Switch from strong bases like NaOtBu or K_O_t_Bu to milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] These are less likely to participate in hydride-generating pathways.
Reaction is sluggish and produces byproduct Solvent is a Hydrogen Source: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydrides (e.g., DMF at high temp) are contributing to the problem.[1][3][5]Use anhydrous, aprotic solvents. Switch to solvents like toluene, dioxane, or THF.[3] Ensure they are thoroughly dried before use, as excess water can also be a proton source.[2]
Byproduct formation increases with time/temperature High Reaction Temperature: The activation energy for hydrodehalogenation may be lower than or comparable to the desired coupling, making it more prevalent at higher temperatures.[6]Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.[3] This can often tip the kinetic balance in favor of the desired product.
Inconsistent results Poor Quality Reagents: Impurities in the boronic acid/ester, amine, or solvent can inhibit the catalyst or act as a hydrogen source.Ensure high purity of all reagents. Use freshly purchased or purified coupling partners. Ensure the boronic acid or ester is of high quality to promote efficient transmetalation.

Mechanistic Insights: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The desired cross-coupling reaction and the undesired hydrodehalogenation pathway compete from a common intermediate.

Catalytic_Cycles cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Hydrodehalogenation Pathway pd0 Pd(0)L_n oa_complex Ar-Pd(II)-Br(L_n) pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)-R(L_n) oa_complex->trans_complex Transmetalation (+ R-M) pd_hydride Ar-Pd(II)-H(L_n) oa_complex->pd_hydride Halide Exchange/ Hydride Transfer trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_hydride pd_hydride->pd0 Reductive Elimination dehalogenated Ar-H (2-Ethoxyaniline) pd_hydride->dehalogenated Protocol_Workflow start Start setup 1. Assemble & Purge Add solids (aniline, boronic acid, base, catalyst, ligand) to flask. Purge with Argon for 15 min. start->setup solvent 2. Add Solvent Add anhydrous, degassed toluene via syringe. setup->solvent heat 3. Heat Reaction Heat to 80-90 °C with vigorous stirring. solvent->heat monitor 4. Monitor Progress Check by LC-MS or TLC after 2-4 hours. heat->monitor workup 5. Workup Cool, dilute with EtOAc, wash with water & brine. monitor->workup purify 6. Purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End purify->end

References

Technical Support Center: Troubleshooting Low Conversion Rates with 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of this versatile reagent. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning behind experimental outcomes, particularly addressing the common issue of low conversion rates.

Introduction: Understanding the Reactivity of this compound

This compound is a disubstituted aniline derivative with unique electronic and steric properties that significantly influence its reactivity. The presence of an electron-donating ethoxy group and a bromine atom ortho to the amino group creates a sterically hindered environment.[1][2] This steric bulk around the nitrogen atom can dramatically impact reaction kinetics, often leading to lower-than-expected conversion rates if not properly addressed.[1][2] This guide will provide targeted troubleshooting strategies for common synthetic applications of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-nitrogen bonds.[3][4] However, the steric hindrance and electronic properties of this compound can present challenges.

Question 1: I am observing very low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I optimize the reaction?

Answer:

Low conversion in a Suzuki-Miyaura coupling involving this compound is a frequent issue, primarily stemming from the steric hindrance around the bromine atom and the electron-rich nature of the aromatic ring. The bulky ethoxy group ortho to the bromine can impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[5] Additionally, the electron-donating nature of both the amino and ethoxy groups can slow down this step.[6]

Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may not be effective.

  • Rationale: The steric bulk of this compound requires a palladium catalyst with bulky, electron-rich phosphine ligands. These ligands promote oxidative addition and subsequent reductive elimination.[5]

  • Recommendation: Switch to a more robust catalyst system. Buchwald ligands such as XPhos, SPhos, or RuPhos are excellent choices for sterically hindered substrates.[7][8] Consider using pre-formed palladium G3 or G4 precatalysts for improved activity and reproducibility.

2. Base Selection: The choice of base is crucial for the transmetalation step and can influence side reactions.

  • Rationale: A base that is too strong can lead to decomposition of the boronic acid, while a base that is too weak may not facilitate efficient transmetalation.[7]

  • Recommendation: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] For anhydrous conditions, finely ground K₃PO₄ with a small amount of water (3-5 equivalents) can be beneficial.[6]

3. Solvent and Temperature:

  • Rationale: The solvent must be able to dissolve all reaction components and be stable at the required temperature. The reaction often requires elevated temperatures to overcome the activation energy barrier for oxidative addition.

  • Recommendation: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[8] A mixture of toluene/water/ethanol can also be effective. If you are running the reaction at a lower temperature, incrementally increasing it (e.g., from 80°C to 110°C) can significantly improve the conversion rate.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., dioxane or toluene, concentration typically 0.1-0.5 M).

  • Heat the reaction mixture at 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Question 2: My Buchwald-Hartwig amination with this compound is sluggish and gives a poor yield. How can I improve it?

Answer:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is sensitive to steric hindrance.[3][9] The bulky ortho-substituents can hinder the approach of the amine to the palladium center.

1. Ligand Choice is Paramount:

  • Rationale: The ligand plays a crucial role in facilitating both the oxidative addition and the C-N bond-forming reductive elimination. For hindered substrates, bulky and electron-rich ligands are essential to promote the reaction.[9]

  • Recommendation: Employ sterically demanding biaryl phosphine ligands. Josiphos-type ligands have also been shown to be effective for coupling ammonia directly.[3] For challenging couplings, consider ligands specifically designed for such transformations, like tBuXPhos.[10]

2. Base Compatibility:

  • Rationale: The base deprotonates the amine, allowing it to coordinate to the palladium center. The strength of the base must be matched to the pKa of the amine.

  • Recommendation: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[11] For sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a good alternative.[10]

3. Solvent Considerations:

  • Rationale: The solvent must be anhydrous and capable of dissolving the reaction components.

  • Recommendation: Toluene, dioxane, or THF are standard solvents for Buchwald-Hartwig aminations.[10]

Section 2: Nucleophilic Aromatic Substitution (SNA)

Question 3: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is not proceeding. Why is this and are there alternative strategies?

Answer:

Nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be "activated" by electron-withdrawing groups (e.g., -NO₂) at the ortho or para positions to the leaving group.[12][13][14] These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[14]

This compound is a poor substrate for SNAr for two main reasons:

  • Electron-Rich Ring: The amino (-NH₂) and ethoxy (-OEt) groups are both strongly electron-donating, which deactivates the ring towards nucleophilic attack.[15][16]

  • Lack of Activating Groups: There are no electron-withdrawing groups to stabilize the intermediate.

Alternative Strategies:

  • Transition-Metal Catalysis: For reactions that are unfavorable under SNAr conditions, palladium-catalyzed cross-coupling reactions (as discussed in Section 1) are the preferred method for forming C-N, C-O, and C-S bonds.

  • Benzyne Mechanism: Under very harsh conditions with a very strong base (e.g., NaNH₂ in liquid ammonia), a benzyne intermediate could potentially be formed, but this is often not a selective or high-yielding process.[15]

Section 3: Synthesis of Heterocycles (e.g., Benzofurans)

Question 4: I am trying to synthesize a substituted benzofuran from this compound and a terminal alkyne via a Sonogashira coupling followed by cyclization, but the initial coupling is failing.

Answer:

The Sonogashira coupling can also be affected by the steric hindrance of this compound.

Troubleshooting the Sonogashira Coupling:

  • Catalyst System:

    • Rationale: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used. The choice of ligand on the palladium is important.

    • Recommendation: Use a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt like CuI. If the reaction is still slow, consider using a more active palladium precatalyst with a bulky ligand.

  • Base and Solvent:

    • Rationale: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used and often serves as the solvent as well.

    • Recommendation: Ensure the amine base is freshly distilled and anhydrous. Running the reaction in a different solvent like DMF with an inorganic base could also be explored.

Alternative Benzofuran Synthesis:

If the Sonogashira route is problematic, consider an alternative strategy for benzofuran synthesis, such as a palladium-catalyzed intramolecular O-arylation of an ortho-alkenyl phenol.[17] This would require prior modification of the this compound.

Data Summary and Visualization

Table 1: Troubleshooting Guide for Low Conversion with this compound

IssuePotential CauseRecommended Action
Low Conversion in Suzuki Coupling Steric hindrance impeding oxidative addition.Use a bulky, electron-rich ligand (e.g., XPhos, SPhos).
Inappropriate base.Switch to a milder base like K₃PO₄ or Cs₂CO₃.
Reaction temperature is too low.Increase the temperature to 100-120°C.
Sluggish Buchwald-Hartwig Amination Ineffective ligand for C-N coupling.Employ sterically demanding biaryl phosphine ligands (e.g., tBuXPhos).
Base is not strong enough.Use a strong, non-nucleophilic base like NaOtBu or LiHMDS.
Failed Nucleophilic Aromatic Substitution Electron-rich aromatic ring.This reaction is generally not feasible. Use a palladium-catalyzed cross-coupling reaction instead.
Poor Yield in Sonogashira Coupling Steric hindrance slowing the catalytic cycle.Use a more active palladium catalyst/ligand system and ensure anhydrous conditions.

Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki Coupling ligand Is a bulky, electron-rich ligand being used? (e.g., XPhos, SPhos) start->ligand base Is the base appropriate? (e.g., K3PO4, Cs2CO3) ligand->base Yes change_ligand Switch to a Buchwald ligand (XPhos, SPhos) ligand->change_ligand No temp Is the reaction temperature high enough? (100-120°C) base->temp Yes change_base Try K3PO4 or Cs2CO3 base->change_base No precatalyst Consider using a pre-formed Pd-G3/G4 precatalyst temp->precatalyst Yes increase_temp Increase reaction temperature temp->increase_temp No success Improved Conversion precatalyst->success change_ligand->base change_base->temp increase_temp->precatalyst

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Diagram 2: Factors Influencing Reactivity of this compound

G sub This compound Steric Hindrance Electronic Effects steric Ortho ethoxy and amino groups block reaction sites sub:f0->steric electronic Electron-donating -NH2 and -OEt groups sub:f1->electronic impact_steric Slows oxidative addition Requires bulky ligands steric->impact_steric impact_electronic_pd Deactivates ring for oxidative addition electronic->impact_electronic_pd impact_electronic_snar Deactivates ring for nucleophilic attack electronic->impact_electronic_snar

Caption: Key factors affecting this compound reactivity.

References

Technical Support Center: Scale-up Considerations for Reactions Involving 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Scaling Up 2-Bromo-6-ethoxyaniline Reactions

Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I understand that transitioning a synthetic route from the laboratory bench to a pilot plant or full-scale manufacturing is a multifaceted challenge.[1][2] This guide is designed to provide you with in-depth technical insights and actionable troubleshooting advice for scaling up reactions involving this compound. This aniline derivative, with its unique substitution pattern, presents specific challenges and opportunities in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4]

The core principles of chemical engineering—kinetics, mass transfer, and heat transfer—become paramount as reaction volumes increase. What works seamlessly in a round-bottom flask can behave unexpectedly in a larger reactor.[1] This is primarily due to the non-linear nature of scaling up chemical processes. Key considerations include managing reaction exotherms, ensuring adequate mixing to maintain homogeneity, and controlling impurity profiles, all of which can significantly impact yield, purity, and, most importantly, safety.[2][5][6]

This guide is structured to address the common pitfalls and questions that arise during the scale-up of reactions with this compound. We will explore troubleshooting strategies for common issues and provide a comprehensive FAQ section to support your process development endeavors.

Troubleshooting Guide for Scale-Up Reactions

Issue 1: Poor or Inconsistent Yield Upon Scale-Up

You've successfully optimized a reaction at the 1-gram scale, but upon increasing the batch size to 100 grams, the yield drops significantly and varies between batches.

Possible Causes and Solutions:

  • Inadequate Mixing and Mass Transfer: At larger scales, achieving uniform mixing is more challenging.[7][5] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield.[7]

    • Troubleshooting Steps:

      • Characterize Your Mixing: Evaluate the mixing efficiency of your larger reactor. Consider the impeller type, agitation speed, and baffle design.[1] For multi-phase reactions, ensuring good interfacial contact is crucial for optimal mass transfer.[5]

      • Optimize Addition Rates: Slow, controlled addition of reagents is critical in larger vessels to allow for proper mixing and heat dissipation. A fast addition can lead to a buildup of unreacted material and potential thermal runaway.[6][8]

      • Consider a Different Reactor Configuration: For some reactions, a different reactor type, such as a continuous flow reactor, might offer better control over mixing and temperature, leading to more consistent results upon scale-up.

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This means that heat generated from an exothermic reaction is removed less efficiently, leading to a rise in the internal temperature.[2][6] This can cause thermal degradation of reactants, products, or catalysts, and promote the formation of byproducts.

    • Troubleshooting Steps:

      • Perform Reaction Calorimetry: Use a reaction calorimeter at the lab scale to accurately measure the heat of reaction.[6][8] This data is essential for modeling the thermal behavior at a larger scale and ensuring the cooling capacity of the plant reactor is sufficient.[8]

      • Adjust Reaction Parameters: Consider running the reaction at a lower temperature or diluting the reaction mixture to better manage the exotherm.

      • Implement a Feed-on-Demand Strategy: Adding a limiting reagent over time can control the rate of heat generation.

Issue 2: Increased Impurity Profile at Larger Scales

The purity of your product is excellent at the lab scale, but scaling up introduces new, difficult-to-remove impurities.

Possible Causes and Solutions:

  • Side Reactions Dominating: As mentioned, poor mixing and temperature control can favor the formation of byproducts. For aniline derivatives, common side reactions include over-alkylation, oxidation, and polymerization, especially at elevated temperatures.[9][10]

    • Troubleshooting Steps:

      • Identify the Impurities: Use analytical techniques like LC-MS and NMR to identify the structure of the major impurities. This will provide clues about the side reactions occurring.

      • Review the Reaction Mechanism: Understand the mechanism of both the desired reaction and potential side reactions. This will help in identifying critical process parameters that can be adjusted to minimize impurity formation. For instance, in electrophilic aromatic substitutions involving anilines, the highly activating nature of the amino group can lead to polysubstitution.[11][12]

      • Protecting Group Strategy: If the amino group's high reactivity is problematic, consider a protecting group strategy, such as acetylation, to moderate its reactivity before performing subsequent transformations.[10][13]

  • Raw Material Quality and Impurities: The impact of impurities in starting materials can be magnified at a larger scale.[14] Trace metal impurities, for instance, can sometimes catalyze unintended side reactions.[15]

    • Troubleshooting Steps:

      • Thoroughly Characterize Starting Materials: Ensure the purity of your this compound and other reagents meets the required specifications for the scaled-up process.

      • Evaluate Supplier Consistency: If sourcing materials from different suppliers, be aware that variations in impurity profiles can affect the reaction outcome.[16]

Issue 3: Challenges in Product Isolation and Purification

The crystallization or chromatographic purification that worked well in the lab is inefficient or ineffective at a larger scale.

Possible Causes and Solutions:

  • Changes in Crystallization Kinetics: The cooling rate and mixing dynamics in a large crystallizer are different from a lab flask, which can affect crystal size, shape, and purity.[5]

    • Troubleshooting Steps:

      • Controlled Cooling Profile: Implement a controlled cooling profile in the larger vessel to promote the growth of larger, purer crystals. Slow cooling is generally preferred.[17]

      • Seeding Strategy: Develop a seeding strategy to ensure consistent crystal form and size.

      • Solvent Selection: Re-evaluate your crystallization solvent. A solvent system that works for small quantities may not be optimal for large-scale isolation.[18] Consider using a solvent/anti-solvent system to improve yield and purity.[17][18]

  • Work-up and Extraction Issues: Inefficient phase separation or emulsion formation can be more problematic at larger scales.

    • Troubleshooting Steps:

      • Optimize pH Adjustments: During acid-base extractions, ensure the pH of the aqueous layer is appropriate to fully protonate or deprotonate the aniline for efficient separation.[17]

      • Use of Brine: To break emulsions and improve phase separation, wash the organic layer with a saturated sodium chloride solution (brine).[17]

      • Adequate Settling Time: Allow sufficient time for the layers to fully separate in the larger reactor or extraction vessel.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The primary safety concerns revolve around thermal hazards and chemical handling.[2]

  • Thermal Runaway: Many reactions involving anilines are exothermic.[2][6] On a large scale, the reduced surface-area-to-volume ratio can lead to inefficient heat removal and a potential thermal runaway.[6][19] It is crucial to have a thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry.[6][8]

  • Chemical Handling: this compound, like many halogenated anilines, should be handled with care. It is important to consult the Safety Data Sheet (SDS) for specific handling precautions.[20][21][22][23][24] In general, avoid inhalation, ingestion, and skin contact by using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat, and working in a well-ventilated area or fume hood.[20][21][23]

Q2: How do I choose the right solvent for a scaled-up reaction involving this compound?

A2: Solvent selection is critical for both reaction performance and process safety.

  • Solubility: Ensure that your starting materials and reagents are sufficiently soluble in the chosen solvent at the reaction temperature. While specific solubility data for this compound is not widely published, analogous compounds suggest it would be soluble in common polar organic solvents.[25][26][27] It is advisable to perform solubility tests with your specific reaction components.

  • Boiling Point and Flash Point: The solvent's boiling point should be high enough to accommodate the desired reaction temperature but low enough for easy removal during work-up. The flash point is a critical safety parameter to consider for large-scale operations.

  • Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions.

  • Process and Environmental Considerations: For industrial applications, factors such as cost, toxicity, and environmental impact are also important considerations.

Solvent Boiling Point (°C) Polarity General Use Notes
Toluene111Non-polarGood for many cross-coupling reactions; higher boiling point.
Tetrahydrofuran (THF)66Polar aproticGood solvent for many organometallic reactions; lower boiling point.
Acetonitrile82Polar aproticVersatile solvent; can be used in a variety of transformations.
N,N-Dimethylformamide (DMF)153Polar aproticHigh boiling point; good for reactions requiring higher temperatures.
Ethanol78Polar proticOften used in reductions and as a recrystallization solvent.

Note: This table provides general information. Always verify the suitability of a solvent for your specific reaction.[28]

Q3: My reaction is catalyzed. How does catalyst loading and activity change upon scale-up?

A3: Catalyst performance can be sensitive to scale-up parameters.

  • Catalyst Loading: While in theory, the catalyst loading (in mol%) should remain the same, inefficiencies in mixing at a larger scale might necessitate a slight increase in catalyst loading to achieve the same reaction rate. However, this should be carefully evaluated as it can impact cost and impurity profiles.

  • Catalyst Deactivation: Longer reaction times, which are common in scaled-up batches, can lead to catalyst deactivation.[29] Impurities in starting materials or solvents can also poison the catalyst.

  • Heterogeneous vs. Homogeneous Catalysts: For heterogeneous catalysts, ensuring efficient stirring to keep the catalyst suspended is crucial. For homogeneous catalysts, removal after the reaction can be a challenge at a larger scale and may require specific work-up procedures.

Q4: What are some common cross-coupling reactions involving this compound and what are the scale-up considerations?

A4: The bromo-substituted aromatic ring of this compound makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3]

  • Steric Hindrance: The ethoxy group at the ortho position can introduce steric hindrance, which may slow down the rate-determining oxidative addition step of the catalyst to the carbon-bromine bond.[30]

  • Catalyst and Ligand Selection: For sterically hindered substrates, using bulky, electron-rich phosphine ligands can often improve reaction rates and yields by promoting the formation of a more reactive catalytic species.[30]

  • Oxygen Sensitivity: Many cross-coupling reactions are sensitive to oxygen. Ensuring a properly inert atmosphere (e.g., nitrogen or argon) is even more critical at a larger scale where the surface area for potential air exposure is greater.

Process Flow and Decision Making

The following diagram illustrates a logical workflow for troubleshooting common scale-up issues with this compound reactions.

ScaleUp_Troubleshooting start Scale-Up Issue Encountered (e.g., Low Yield, High Impurities) check_mixing 1. Evaluate Mixing & Mass Transfer - Check agitation speed, impeller design - Model with CFD if possible start->check_mixing mixing_ok Mixing Adequate? check_mixing->mixing_ok check_heat 2. Assess Heat Transfer - Perform reaction calorimetry - Compare heat generation to cooling capacity heat_ok Heat Transfer Sufficient? check_heat->heat_ok check_purity 3. Analyze Raw Material Purity - Test incoming lots of this compound - Check for potential catalyst poisons purity_ok Purity Acceptable? check_purity->purity_ok mixing_ok->check_heat Yes improve_mixing Action: Improve Mixing - Increase agitation - Optimize reagent addition rate - Change impeller/baffles mixing_ok->improve_mixing No heat_ok->check_purity Yes improve_heat Action: Improve Heat Management - Lower reaction temperature - Use a more dilute solution - Control addition rate heat_ok->improve_heat No improve_purity Action: Address Purity - Purify starting materials - Evaluate new suppliers purity_ok->improve_purity No success Process Successfully Scaled purity_ok->success Yes improve_mixing->check_mixing re_evaluate Re-evaluate Process Parameters - Consider alternative solvent - Modify catalyst/ligand system - Investigate protecting group strategy improve_mixing->re_evaluate improve_heat->check_heat improve_heat->re_evaluate improve_purity->check_purity improve_purity->re_evaluate re_evaluate->start

Caption: A decision-making workflow for troubleshooting scale-up issues.

References

Technical Support Center: A Guide to Identifying and Removing Impurities from 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-6-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the electrophilic bromination of 2-ethoxyaniline. This reaction, while effective, can generate several byproducts that may contaminate the final product.

Q1: What are the most common impurities I should expect when synthesizing this compound?

The primary impurities arise from the nature of the electrophilic aromatic substitution reaction on the 2-ethoxyaniline starting material. The ethoxy (-OEt) and amino (-NH₂) groups are both activating and ortho-, para-directing. This leads to a mixture of products.

  • Isomeric Impurities: The most significant impurity is typically the constitutional isomer, 4-bromo-2-ethoxyaniline . Due to the directing effects of the substituents, the bromine can add to the position para to the amino group.

  • Poly-brominated Impurities: Over-bromination can occur, leading to the formation of 2,4-dibromo-6-ethoxyaniline and potentially other di- or tri-brominated species.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 2-ethoxyaniline .

  • Degradation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities, especially if the compound is exposed to air and light for extended periods.

Section 2: Analytical Methods for Impurity Identification

Accurate identification of impurities is crucial for selecting the appropriate purification method and for final quality control. Several analytical techniques are indispensable for this purpose.

Q2: How can I use ¹H NMR to identify impurities in my this compound sample?

¹H NMR spectroscopy is a powerful tool for distinguishing between the desired product and its isomers. The substitution pattern on the aromatic ring results in unique chemical shifts and coupling patterns for the aromatic protons.

Table 1: Comparative ¹H NMR Chemical Shifts (Predicted) in CDCl₃

CompoundAromatic Protons (ppm)Ethoxy Group (ppm)Amino Group (ppm)
This compound ~6.6-7.4 (3H, m)~4.0 (q), ~1.4 (t)~4.2 (br s)
4-Bromo-2-ethoxyaniline~6.7-7.0 (3H, m)~4.0 (q), ~1.4 (t)~3.8 (br s)
2,4-Dibromo-6-ethoxyaniline~7.1 (d), ~7.5 (d) (2H)~4.0 (q), ~1.4 (t)~4.5 (br s)
2-Ethoxyaniline~6.7-6.9 (4H, m)~4.0 (q), ~1.4 (t)~3.8 (br s)

Note: Predicted chemical shifts are based on analogous compounds and may vary slightly based on experimental conditions.

Troubleshooting ¹H NMR Spectra:

  • Unexpected signals in the aromatic region (6.5-7.5 ppm): The presence of additional doublets or multiplets can indicate isomeric or poly-brominated impurities.

  • Integration of aromatic protons greater than 3H: This suggests the presence of the starting material or other impurities with more than three aromatic protons.

Q3: Can HPLC be used to separate and quantify these impurities?

Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating this compound from its closely related impurities. A reverse-phase C18 column is typically effective.

Typical HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape) is often effective.[1]

  • Detection: UV at 254 nm

Interpreting the Chromatogram:

  • The elution order will depend on the polarity of the compounds. Generally, the more polar compounds will elute earlier. The starting material, 2-ethoxyaniline, is more polar than the brominated products.

  • The isomeric impurities may have very close retention times, requiring optimization of the mobile phase gradient for good resolution.[2]

Q4: What information can GC-MS provide about the purity of my sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities. The mass spectrum provides the molecular weight of the components and characteristic fragmentation patterns.

Interpreting the GC-MS Data:

  • Gas Chromatogram: The retention times will help in separating the different components. As with HPLC, isomers may have similar retention times.

  • Mass Spectrum:

    • Molecular Ion Peak (M⁺): Look for the molecular ion peaks corresponding to the expected compounds. Remember that bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, so you will see two peaks (M⁺ and M+2) of nearly equal intensity for each brominated compound.

    • Fragmentation Pattern: The fragmentation of aromatic amines often involves the loss of the amino group and cleavage of the ethoxy group. Comparing the fragmentation patterns of different peaks can help in identifying the isomers.

Section 3: Purification Strategies and Troubleshooting

Once the impurities have been identified, an appropriate purification strategy can be implemented.

Q5: My crude this compound is a dark oil/solid. What is the best first step for purification?

For a significantly impure product, column chromatography is the most effective initial purification step. It allows for the separation of compounds with different polarities.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute the compounds.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.

Workflow for Column Chromatography Purification

cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis crude Crude this compound load Load Crude Product crude->load slurry Prepare Silica Gel Slurry pack Pack Column slurry->pack pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Pure this compound evap->pure start Analyze Crude Product nmr ¹H NMR Analysis start->nmr hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms decision Impurity Profile Clear? nmr->decision hplc->decision gcms->decision purify Proceed to Purification decision->purify Yes further_analysis Further Spectroscopic Analysis (e.g., 2D NMR) decision->further_analysis No

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Anilines, particularly those substituted at the ortho (2-position), are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] Their synthesis, however, has historically been fraught with challenges, including harsh reaction conditions, limited functional group tolerance, and poor regioselectivity. Traditional methods, such as the reduction of nitroarenes, often require aggressive reagents and multi-step sequences that are ill-suited for complex molecules.[2]

This guide provides a comparative analysis of modern, alternative reagents and methodologies that have revolutionized the synthesis of 2-substituted anilines. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative performance, and practical applications of each approach, empowering researchers to make informed decisions for their specific synthetic challenges.

The Paradigm Shift: Transition Metal-Catalyzed Cross-Coupling

The advent of transition metal catalysis marked a significant departure from classical methods, offering milder conditions and unprecedented functional group compatibility.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most impactful development in C-N bond formation over the past three decades.[3][4] It involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with an amine.[5][6] The reaction's success hinges on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the critical C-N reductive elimination steps.

Mechanistic Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and after deprotonation by a base, the aryl-amide complex undergoes reductive elimination to furnish the aniline product and regenerate the Pd(0) catalyst.[3][7] The ligand's steric bulk is crucial for promoting the final reductive elimination step over competing side reactions like beta-hydride elimination.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition amine_adduct [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ pd_complex->amine_adduct + R₂NH amide_complex Ar-Pd(II)(L_n)-NR₂ amine_adduct->amide_complex - HX (+ Base) amide_complex->pd0 Regeneration product Ar-NR₂ (Product) amide_complex->product Reductive Elimination catalyst_regen Pd(0)L_n amide_complex->out1 product->out2 in1->pd0 Ar-X (Aryl Halide) in2->amine_adduct Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance: The evolution of ligands has been key to expanding the reaction's scope. While early systems were limited, modern catalysts allow for the coupling of challenging substrates, including aryl chlorides and hindered primary amines.[6]

Parameter1st Gen (e.g., P(o-tol)₃)2nd Gen (e.g., BINAP)3rd Gen (e.g., Josiphos) & Biarylphosphines (e.g., BrettPhos)
Aryl Halide Bromides, IodidesIodides, TriflatesChlorides, Bromides, Iodides, Triflates, etc.
Amine Scope Secondary aminesPrimary & secondary aminesHindered primary amines, ammonia equivalents
Temperature High (~100 °C)Moderate to HighRoom Temperature to Moderate (~25-80 °C)
Catalyst Loading 1-5 mol%0.5-2 mol%0.05-1 mol%
Key Advantage FoundationalBroader amine scopeHigh efficiency, wide scope, mild conditions
Limitation Narrow scope, high tempLess effective for aryl chloridesLigand cost
Modern Ullmann Condensation

The classical Ullmann condensation requires stoichiometric copper and harsh temperatures (>200 °C), severely limiting its utility.[8] Modern protocols utilize catalytic amounts of copper(I) salts with ligands (e.g., phenanthrolines, diamines), enabling the reaction to proceed under significantly milder conditions.[8][9][10] This has revitalized the use of copper for C-N bond formation, providing a cost-effective alternative to palladium.

Causality and Comparison: While mechanistically complex, the reaction is believed to proceed through a Cu(I)/Cu(III) cycle. The key advantage of modern Ullmann reactions is the low cost of the copper catalyst. However, they often require higher temperatures and have a narrower substrate scope compared to the most advanced Buchwald-Hartwig systems.[8]

The Atom-Economy Frontier: Direct C-H Amination

Direct C-H amination represents a more sustainable and efficient strategy, as it circumvents the need for pre-functionalized aryl halides.[5] For synthesizing 2-substituted anilines, this approach typically relies on a directing group (DG) on the arene to guide the catalyst to the ortho C-H bond.

Methodology: A directing group, often a removable nitrogen-containing functional group (e.g., pyridine, oxalamide), chelates to a transition metal catalyst (Pd, Rh, Cu, Fe).[1][11] This brings the catalytic center into proximity with the ortho C-H bond, facilitating its activation and subsequent amination.

CH_Amination cluster_workflow Directed ortho-C-H Amination Workflow start Substituted Arene with Directing Group (DG) chelation Coordination of DG to Metal Catalyst (M) start->chelation activation ortho-C-H Activation (Cyclometalation) chelation->activation amination C-N Bond Formation (with Amine Source) activation->amination product_release Product Release & Catalyst Regeneration amination->product_release final_product ortho-Aminated Product (after DG removal) product_release->final_product

Caption: Generalized workflow for directed C-H amination.

Comparative Reagents:

Catalyst SystemAmine SourceKey Features & Causality
Palladium(II) Various (e.g., R₂NH)High reactivity and functional group tolerance. The Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle is often proposed.[11]
Rhodium(III) VariousParticularly effective for annulation reactions to form heterocycles. Operates via C-H activation.[1]
Iron(II) N-chloroaminesInexpensive and earth-abundant catalyst. Allows for direct synthesis of primary anilines without protecting groups.[12][13]
Copper(II) AlkylaminesUtilizes air as the oxidant, making it a greener alternative. Oxalamide directing groups have proven effective.[11]

Green & Novel Pathways

Beyond mainstream catalysis, several alternative strategies offer unique advantages in terms of starting material availability and environmental impact.

Catalytic Amination of Phenols

Phenols, derivable from renewable resources like lignin, are attractive starting materials.[14] Recent breakthroughs have enabled their direct, redox-neutral amination to anilines, with water as the sole byproduct.[15][16]

Methodology: Rhodium catalysts have been shown to facilitate the difficult keto-enol tautomerization of phenols via π-coordination.[15][16] This allows for a subsequent dehydrative condensation with amines. Another approach involves a hydrogenation-dehydrogenation pathway where the phenol is first reduced to a cyclohexanone intermediate, which then reacts with an amine and is subsequently dehydrogenated to the aniline.[14] Palladium on carbon (Pd/C) is an effective catalyst for this transformation.[17][18]

Transition-Metal-Free Approaches

Eliminating transition metals avoids issues of cost, toxicity, and product contamination.

  • From Boronic Acids: Arylboronic acids can react with inexpensive electrophilic nitrogen sources like hydroxylamine-O-sulfonic acid (HSA) under basic aqueous conditions to yield primary anilines.[19] This method is particularly effective for electron-rich substrates.[19][20]

  • Via Aryne Intermediates: Treating aryl chlorides with a strong base like potassium tert-butoxide generates highly reactive aryne intermediates. These can be trapped by primary or secondary amines to form anilines.[21] A key consideration is regioselectivity, as substitution can occur at either end of the aryne triple bond.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Bromotoluene

This protocol is a representative example using a modern biarylphosphine ligand for the synthesis of N-phenyl-2-methylaniline.

  • Reagent Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), BrettPhos (10.7 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reactant Addition: Add 2-bromotoluene (0.12 mL, 1.0 mmol) and aniline (0.11 mL, 1.2 mmol) via syringe, followed by anhydrous toluene (2.0 mL).

  • Reaction: Stir the mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the product.

Protocol 2: Iron-Catalyzed Direct C-H Amination

This protocol describes the direct synthesis of a primary aniline using an inexpensive iron catalyst, adapted from literature procedures.[12][13]

  • Reagent Setup: In a vial, combine the arene substrate (0.5 mmol, 1.0 equiv), N-fluorobenzenesulfonimide (NFSI) as the aminating agent (0.75 mmol, 1.5 equiv), and iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.05 mmol, 10 mol%).

  • Solvent Addition: Add trifluoroacetic acid (TFA, 1.0 mL) and dichloromethane (DCM, 1.0 mL).

  • Reaction: Stir the mixture vigorously at room temperature for 16 hours. The reaction is typically open to the air.

  • Quenching: Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product (a sulfonamide) is then deprotected using an appropriate method (e.g., refluxing with HBr or using a reducing agent like SmI₂) and purified by column chromatography to yield the primary aniline.

Conclusion and Future Outlook

The synthesis of 2-substituted anilines has evolved dramatically. While Buchwald-Hartwig amination remains a benchmark for its reliability and broad scope, the field is rapidly advancing toward more sustainable and economical alternatives. Direct C-H amination offers a streamlined approach by minimizing synthetic steps, with inexpensive iron and copper catalysts showing immense promise.[11][12] Furthermore, methods utilizing renewable feedstocks like phenols or avoiding transition metals entirely are paving the way for a greener future in chemical synthesis.[15][16][19] The choice of reagent will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, cost constraints, and scalability.

References

A Comparative Guide to Catalyst Performance for the Coupling of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of drug discovery and development. The arylamine motif is a privileged structure found in a vast array of pharmaceuticals. The coupling of anilines with aryl halides, such as 2-Bromo-6-ethoxyaniline, is a critical transformation for accessing these valuable compounds. This guide provides an in-depth comparison of the two preeminent catalytic systems for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each, present detailed experimental protocols, and offer a comparative analysis of their performance based on established literature for similar substrates.

The Strategic Importance of this compound Coupling

This compound is a versatile building block in medicinal chemistry. The presence of the ethoxy and amino groups, along with the bromine atom, allows for sequential and regioselective functionalization. The C-N coupling at the bromine-bearing position is often a key step in the synthesis of complex molecules with potential therapeutic applications. The efficiency and selectivity of this coupling reaction can significantly impact the overall yield and purity of the final active pharmaceutical ingredient (API). Therefore, the choice of an optimal catalyst system is a critical decision in the synthetic strategy.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines since its development in the mid-1990s.[1] It offers a broad substrate scope and generally proceeds under milder conditions than its copper-catalyzed counterpart.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that involves a Pd(0)/Pd(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to promote both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination & Deprotonation (+ HNR'R'', Base) Product Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Product Reductive Elimination Ar 2-Ethoxy-phenylamine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Coupling

This protocol is a representative procedure for the coupling of this compound with a generic aniline, based on established methods for similar substrates.

Materials:

  • This compound

  • Aniline (or desired amine coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and XPhos (0.04 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv.) and the aniline (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation: The Classic Approach

The Ullmann condensation is a classical method for forming C-N bonds, predating the Buchwald-Hartwig amination by several decades.[2][3] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, modern advancements, particularly the use of ligands, have rendered the Ullmann condensation a viable and often cost-effective alternative to palladium-catalyzed methods.[4]

Mechanistic Insights

The mechanism of the Ullmann condensation is less definitively established than that of the Buchwald-Hartwig amination. However, it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are thought to be:

  • Formation of a Copper Amide: The amine reacts with a Cu(I) salt in the presence of a base to form a copper amide complex.

  • Oxidative Addition: The aryl halide oxidatively adds to the Cu(I) center to form a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

Ligands, such as 1,10-phenanthroline or various amino acids, are often used to stabilize the copper catalyst and facilitate the reaction under milder conditions.

Ullmann_Condensation_Cycle cluster_legend Legend Cu(I)L Cu(I)L Cu(I)(NR'R'')L Cu(I)(NR'R'')L Cu(I)L->Cu(I)(NR'R'')L Amine Coordination & Deprotonation (+ HNR'R'', Base) Ar-Cu(III)(Br)(NR'R'')L Ar-Cu(III)(Br)(NR'R'')L Cu(I)(NR'R'')L->Ar-Cu(III)(Br)(NR'R'')L Oxidative Addition (Ar-Br) Product Ar-NR'R'' Ar-Cu(III)(Br)(NR'R'')L->Product Reductive Elimination Ar 2-Ethoxy-phenylamine

Caption: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed coupling of this compound with a generic aniline, reflecting modern, milder conditions.

Materials:

  • This compound

  • Aniline (or desired amine coupling partner)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial with a screw cap

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), copper(I) iodide (0.1 equiv.), and 1,10-phenanthroline (0.2 equiv.).

  • Add potassium carbonate (2.0 equiv.) and the aniline (1.5 equiv.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Seal the vial tightly and purge with an inert gas.

  • Place the reaction vial in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24-48 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison: Palladium vs. Copper

The choice between a palladium- or copper-based catalyst system often depends on a variety of factors, including cost, substrate scope, functional group tolerance, and reaction conditions. Below is a table summarizing the expected performance for the coupling of this compound based on literature precedents for analogous substrates.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Pd(OAc)₂ / XPhosCuI / 1,10-Phenanthroline
Catalyst Loading 1-5 mol%5-20 mol%
Ligand Bulky, electron-rich phosphinesN,N- or N,O-chelating ligands
Base Strong, non-nucleophilic (e.g., NaOt-Bu)Weaker inorganic bases (e.g., K₂CO₃)
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane)Polar, aprotic (e.g., DMF, DMSO)
Temperature 80-120 °C100-160 °C
Reaction Time 4-24 hours24-48 hours
Typical Yield Good to Excellent (70-95%)Moderate to Good (50-85%)
Functional Group Tol. Generally highCan be sensitive to certain groups
Cost Higher (due to Palladium and ligands)Lower (due to Copper)

Experimental Workflow Overview

Experimental_Workflow cluster_Palladium Buchwald-Hartwig Amination cluster_Copper Ullmann Condensation P1 Combine Reactants, Pd Catalyst & Ligand P2 Add Base & Solvent under Inert Atmosphere P1->P2 P3 Heat Reaction Mixture (80-120 °C) P2->P3 P4 Work-up & Purification P3->P4 End Product: N-Aryl-6-ethoxyaniline P4->End C1 Combine Reactants, Cu Catalyst & Ligand C2 Add Base & Solvent C1->C2 C3 Heat Reaction Mixture (100-160 °C) C2->C3 C4 Work-up & Purification C3->C4 C4->End Start Start: This compound Start->P1 Start->C1

Caption: Comparative experimental workflow for C-N coupling.

Conclusion and Recommendations

Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are powerful methods for the synthesis of N-aryl-6-ethoxyanilines.

  • For high efficiency, broad functional group tolerance, and milder reaction conditions, the Buchwald-Hartwig amination is generally the preferred method. The development of sophisticated ligands has made this a highly reliable and versatile reaction.

  • For cost-sensitive applications and when the substrate is not sensitive to higher temperatures, the Ullmann condensation presents a viable and economical alternative. Modern protocols with ligands have significantly improved the scope and mildness of this classic reaction.

Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the scale of the reaction, and economic considerations. It is recommended to screen both catalyst systems on a small scale to determine the most effective conditions for a particular application.

References

A Comparative Guide to the Kinetic Analysis of 2-Bromo-6-ethoxyaniline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of complex aryl amines and biaryl compounds is a foundational element of discovery. The substituted aniline, 2-Bromo-6-ethoxyaniline, serves as a versatile building block, yet its steric hindrance and electronic properties present unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. Understanding the kinetics of these transformations is not merely an academic exercise; it is critical for rational process optimization, catalyst selection, and scaling up the production of high-value molecules.

This guide provides an in-depth comparison of the kinetic profiles of two paramount cross-coupling reactions involving this compound: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to accelerate their development timelines.

The Imperative of Kinetic Analysis in Process Chemistry

The goal of kinetic analysis is to unravel the intricate dance of molecules that constitutes a chemical reaction. By monitoring the concentration of reactants, intermediates, and products over time, we can construct a mathematical model—the rate law—that describes the reaction's behavior. This model allows us to identify the rate-determining step (RDS) , the slowest step in the catalytic cycle that acts as a bottleneck for the entire process.[1][2] Pinpointing the RDS is the key to intelligent reaction optimization; it tells us which levers (e.g., catalyst loading, ligand structure, base strength, temperature) to pull to achieve faster, more efficient, and more robust chemical transformations.

Modern process analytical technology (PAT) tools, such as in situ infrared (IR) spectroscopy and automated high-performance liquid chromatography (HPLC) sampling, have revolutionized kinetic analysis.[3][4][5] These techniques provide high-density, real-time data, enabling powerful methodologies like Reaction Progress Kinetic Analysis (RPKA) to elucidate complex mechanisms from a minimal number of experiments.[6]

cluster_0 Kinetic Analysis Workflow Experiment_Design Experiment Design (e.g., RPKA 'Same/Different Excess') Reaction_Setup Reaction Setup (Precise Reagent Charging) Experiment_Design->Reaction_Setup In_Situ_Monitoring In Situ Monitoring (ReactIR, Automated HPLC) Reaction_Setup->In_Situ_Monitoring Data_Acquisition Data Acquisition (Concentration vs. Time) In_Situ_Monitoring->Data_Acquisition Kinetic_Modeling Kinetic Modeling (Determine Rate Law, k_obs) Data_Acquisition->Kinetic_Modeling RDS_Identification Identify Rate-Determining Step (RDS) Kinetic_Modeling->RDS_Identification Optimization Rational Optimization RDS_Identification->Optimization

Caption: A generalized workflow for conducting kinetic analysis of a cross-coupling reaction.

Comparison of Catalytic Systems: Buchwald-Hartwig vs. Suzuki-Miyaura

We will now compare the kinetic nuances of coupling this compound via C-N and C-C bond formation.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[7] The reaction of this compound with a primary or secondary amine is governed by a catalytic cycle that is highly sensitive to the choice of ligand and base.

pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(Br)Lₙ pd0->oa_complex Oxidative Addition (RDS Candidate) + Ar-Br product Ar-NR'R'' amine_complex [Ar-Pd(II)(NHR'R'')Lₙ]⁺Br⁻ oa_complex->amine_complex Amine Binding + HNR'R'' amido_complex Ar-Pd(II)(NR'R'')Lₙ amine_complex->amido_complex Deprotonation (RDS Candidate) + Base amido_complex->pd0 Reductive Elimination (RDS Candidate) amido_complex->product Forms Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Kinetic Influences:

  • Ligand Choice: The steric bulk and electron-donating ability of the phosphine ligand are paramount. For a sterically hindered substrate like this compound, bulky, electron-rich "Buchwald-type" ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[8][9] These ligands facilitate the oxidative addition of the C-Br bond to the Pd(0) center, which is frequently the rate-determining step.[10][11] They also promote the final, product-forming reductive elimination step.

  • Base Selection: The base plays a dual role: it deprotonates the amine to form the more nucleophilic amide and neutralizes the HBr generated. For less acidic amines, deprotonation can be the RDS. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often preferred to achieve the highest reaction rates.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ may lead to a change in the RDS and slower overall kinetics.

  • Catalyst Loading: The reaction rate is typically dependent on the concentration of the active palladium catalyst. However, excessively high loadings can sometimes lead to catalyst decomposition or the formation of off-cycle dimeric species, causing the rate to plateau or even decrease.[13][14]

Catalyst System ComponentExpected Impact on Rate (k_obs) for this compoundRationale
Ligand RuPhos > XPhos > P(tBu)₃Bulky, electron-rich biarylphosphine ligands stabilize the monoligated Pd(0) species, accelerating the often rate-limiting oxidative addition step for this hindered substrate.
Base NaOtBu > K₃PO₄A stronger base more effectively deprotonates the amine coupling partner, which can be a slow step in the catalytic cycle, especially with less nucleophilic amines.[10]
Pd Precatalyst G3/G4 Precatalysts > Pd₂(dba)₃Modern palladacycle precatalysts ensure more efficient and reproducible formation of the active Pd(0) catalyst compared to air-sensitive sources like Pd₂(dba)₃.[13]
Suzuki-Miyaura Coupling: Crafting the C-C Bond

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[15] When applied to this compound, the kinetics are profoundly influenced by factors controlling the transmetalation step.

pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(Br)Lₙ pd0->oa_complex Oxidative Addition (RDS Candidate) + Ar-Br product Ar-R' trans_complex Ar-Pd(II)(R')Lₙ oa_complex->trans_complex Transmetalation (RDS Candidate) + R'-B(OR)₂ + Base trans_complex->pd0 Reductive Elimination trans_complex->product Forms Product

References

A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Conditions for Ortho-Substituted Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the synthesis of sterically hindered biaryls, particularly from ortho-substituted bromoanilines, presents a significant synthetic challenge. The steric bulk adjacent to the reaction center impedes the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and sluggish reaction times.[1][2][3] Furthermore, the presence of the aniline's amino group can complicate the reaction through potential catalyst inhibition or side reactions.

This guide provides an in-depth comparison of catalytic systems and reaction conditions specifically tailored for the Suzuki coupling of these challenging substrates. We will delve into the mechanistic rationale behind the selection of specific catalysts and ligands, present comparative data to guide your experimental design, and provide detailed, field-tested protocols.

The Challenge of Steric Hindrance in Suzuki Couplings

The ortho-substituent on a bromoaniline introduces significant steric clash, which can hinder the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step.[3] Moreover, after transmetalation, the resulting diorganopalladium(II) intermediate is also sterically congested, which can slow down the final reductive elimination step that forms the desired biaryl product. To overcome these hurdles, specialized catalytic systems featuring bulky, electron-rich phosphine ligands have been developed. These ligands promote the formation of highly reactive, monoligated palladium(0) species that are less sterically encumbered and more readily undergo oxidative addition.[4]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency of each step, particularly with sterically demanding substrates.

Suzuki Coupling Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Pd(0) Pd(0) Pd(II) Oxidative Adduct Pd(II) Oxidative Adduct Pd(II) Transmetalated Complex Pd(II) Transmetalated Complex Product Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The choice of the palladium source and, more critically, the phosphine ligand is paramount for successfully coupling ortho-substituted bromoanilines. Below is a comparison of commonly employed and highly effective catalytic systems, with performance data drawn from the literature.

Catalyst/Ligand SystemBaseSolventTemp (°C)Yield (%)Noteworthy Features
CataCXium® A Pd G3 Cs₂CO₃2-MeTHF8095Excellent performance for unprotected ortho-bromoanilines; identified as optimal in a high-throughput screen.[6]
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O100HighSPhos is a bulky, electron-rich ligand known for its high reactivity and stability in Suzuki couplings.[7][8]
Pd₂(dba)₃ / XPhos K₃PO₄Dioxane100HighXPhos is another highly effective Buchwald ligand, particularly for hindered substrates and aryl chlorides.[7][9]
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O9011A more traditional catalyst, showing significantly lower efficacy for this challenging transformation.[6][10]
Pd(dtbpf)Cl₂ Et₃NWater (micellar)RT86Demonstrates good performance under mild, aqueous conditions, though for a less hindered 2-bromoaniline.[11]
Causality Behind Experimental Choices: Why Bulky Ligands Excel

The success of ligands like SPhos, XPhos, and the ligand in CataCXium® A (a palladacycle) for coupling sterically hindered substrates can be attributed to their specific structural features.[9][12]

  • Steric Bulk: The bulky biarylphosphine framework promotes the formation of a monoligated L-Pd(0) active species. This species is less sterically crowded than a bis-ligated complex, facilitating the oxidative addition of the hindered aryl bromide.[4]

  • Electron-Richness: The electron-donating alkyl groups on the phosphorus atom increase the electron density on the palladium center, which in turn enhances the rate of the oxidative addition step.[13]

  • Biaryl Backbone: The biaryl scaffold of these ligands can stabilize the unsaturated metal center through π-interactions, contributing to the overall stability and activity of the catalyst.[4]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for performing the Suzuki coupling of an ortho-substituted bromoaniline, based on highly successful literature procedures.

Protocol 1: High-Yield Coupling of Unprotected Ortho-Bromoanilines

This protocol is adapted from a study that systematically optimized the reaction for unprotected ortho-bromoanilines and found CataCXium® A Pd G3 to be a superior catalyst.[6][14]

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine ortho-bromoaniline, boronic ester, CataCXium A Pd G3, and Cs₂CO₃ in a vial. B Add 2-MeTHF as solvent. A->B C Seal the vial and purge with an inert gas (N₂ or Ar). B->C D Heat the reaction mixture at 80 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: Workflow for the Suzuki coupling of unprotected ortho-bromoanilines.

Materials:

  • ortho-Bromoaniline derivative (1.0 eq)

  • Boronic ester (1.5 eq)

  • CataCXium® A Pd G3 (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a nitrogen-flushed glovebox or under a stream of inert gas, add the ortho-bromoaniline derivative, boronic ester, CataCXium® A Pd G3, and cesium carbonate to a dry reaction vial equipped with a magnetic stir bar.

  • Add 2-MeTHF to the vial to achieve a concentration of 0.1 M with respect to the bromoaniline.

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox (if used) and place it in a preheated heating block at 80 °C.

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aniline.

Protocol 2: General Procedure Using Buchwald Ligands

This protocol provides a general method for using Buchwald ligands like SPhos or XPhos, which have demonstrated broad applicability for challenging Suzuki couplings.[7][9][13]

Materials:

  • ortho-Bromoaniline derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos or XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene and Water (10:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate, the phosphine ligand (SPhos or XPhos), the ortho-bromoaniline derivative, the arylboronic acid, and potassium phosphate.

  • Add the degassed toluene and water solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the product.

Conclusion

The Suzuki-Miyaura coupling of ortho-substituted bromoanilines, while challenging, is readily achievable with high efficiency through the rational selection of a suitable catalytic system. Modern, bulky, and electron-rich phosphine ligands, such as those in the Buchwald family or incorporated into pre-catalysts like CataCXium® A Pd G3, are demonstrably superior to traditional catalyst systems for these sterically demanding substrates.[6][7][13] The provided protocols offer robust starting points for researchers tackling these difficult but important transformations in the synthesis of pharmaceuticals and other complex molecular targets. By understanding the mechanistic principles that govern these reactions, scientists can make informed decisions to overcome the inherent steric and electronic challenges, leading to successful and reproducible synthetic outcomes.

References

A Comparative Mechanistic Guide to Palladium-Catalyzed Reactions of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1] The strategic functionalization of substituted anilines, in particular, is of paramount importance in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a detailed mechanistic comparison of key palladium-catalyzed reactions utilizing 2-Bromo-6-ethoxyaniline, a sterically hindered and electron-rich substrate. By dissecting the underlying catalytic cycles and comparing them with alternative substrates, we aim to provide researchers with the insights necessary to make informed decisions in experimental design and catalyst selection.

The Unique Profile of this compound

This compound presents a unique combination of electronic and steric features that significantly influence its reactivity in palladium-catalyzed cross-coupling reactions. The presence of an electron-donating ethoxy group and an amino group ortho to the bromine atom enriches the aromatic ring with electron density, which can facilitate the initial oxidative addition step. However, the steric bulk imposed by the ethoxy group can also hinder the approach of the palladium catalyst and subsequent coupling partners. Understanding this interplay is crucial for optimizing reaction conditions.

Mechanistic Comparison of Key Palladium-Catalyzed Reactions

We will now delve into the mechanistic intricacies of three major palladium-catalyzed cross-coupling reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction—with a focus on how the structure of this compound influences each step of the catalytic cycle.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3][4] The reaction of this compound with an amine, in the presence of a palladium catalyst and a base, proceeds through a well-established catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig cluster_legend Legend Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(X)->Amine\nCoordination R2NH L-Pd(II)(Ar)(NHR2) L-Pd(II)(Ar)(NHR2) Amine\nCoordination->L-Pd(II)(Ar)(NHR2) -HX Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NHR2)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L_n Ar-NR2 Ar-X This compound R2NH Coupling Partner (Amine) Ar-NR2 Product

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Mechanistic Considerations for this compound:

  • Oxidative Addition: The electron-rich nature of the aniline should facilitate the oxidative addition of the C-Br bond to the Pd(0) center. However, the steric hindrance from the ortho-ethoxy group may require the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to promote this step.[5]

  • Amine Coordination and Deprotonation: The coordination of the incoming amine to the palladium center, followed by deprotonation by a base, is a critical step. The steric bulk around the palladium center after oxidative addition could influence the rate of this step.

  • Reductive Elimination: This final step, which forms the desired C-N bond and regenerates the Pd(0) catalyst, is often the rate-determining step. The electronic properties of the aniline and the nature of the ligand play a significant role here.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide.[6]

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Miyaura cluster_legend Legend Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Transmetalation Transmetalation L-Pd(II)(Ar)(X)->Transmetalation R-B(OR')2 Base L-Pd(II)(Ar)(R) L-Pd(II)(Ar)(R) Transmetalation->L-Pd(II)(Ar)(R) -XB(OR')2 Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(R)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-X This compound R-B(OR')2 Organoboron Reagent Ar-R Product

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Mechanistic Considerations for this compound:

  • Oxidative Addition: Similar to the Buchwald-Hartwig amination, the oxidative addition is expected to be favorable due to the electron-rich nature of the substrate.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The rate of transmetalation can be influenced by the choice of base and the nature of the organoboron reagent. For sterically hindered substrates like this compound, the choice of a suitable palladium precatalyst and ligand is crucial for efficient transmetalation.[7]

  • Reductive Elimination: The final C-C bond-forming step is generally facile in Suzuki-Miyaura couplings.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[8]

Catalytic Cycle of the Heck Reaction:

Heck_Reaction cluster_legend Legend Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Olefin\nCoordination Olefin Coordination L-Pd(II)(Ar)(X)->Olefin\nCoordination Alkene Migratory\nInsertion Migratory Insertion Olefin\nCoordination->Migratory\nInsertion β-Hydride\nElimination β-Hydride Elimination Migratory\nInsertion->β-Hydride\nElimination β-Hydride\nElimination->Pd(0)L_n Product Ar-X This compound Alkene Coupling Partner Product Substituted Alkene

Figure 3: Generalized catalytic cycle for the Heck reaction.

Mechanistic Considerations for this compound:

  • Oxidative Addition: As with the other reactions, this initial step should be feasible.

  • Olefin Coordination and Migratory Insertion: The coordination of the alkene to the palladium center and subsequent migratory insertion can be sensitive to steric effects. The bulky ethoxy group on the aniline may influence the regioselectivity of the insertion.

  • β-Hydride Elimination: This step regenerates the Pd(0) catalyst and releases the final product. The regioselectivity of this step determines the geometry of the resulting double bond.

Performance Comparison with Alternative Substrates

To provide a practical context for the mechanistic discussion, the following table compares the expected reactivity of this compound with other relevant substrates in palladium-catalyzed reactions. The data is based on general principles and published results for structurally similar compounds.[9]

SubstrateHalogenElectronic EffectSteric HindranceExpected Reactivity in Cross-Coupling
This compound BrElectron-donatingHighGood, but may require specialized ligands/catalysts
2-Chloro-6-ethoxyanilineClElectron-donatingHighLower than bromo, requires more active catalysts
2-Iodo-6-ethoxyanilineIElectron-donatingHighHigher than bromo, but substrate may be less stable
2-BromoanilineBrElectron-donatingModerateGenerally high
4-BromoanilineBrElectron-donatingLowHigh

Experimental Protocols: A Starting Point for Optimization

While specific protocols for this compound are not extensively reported, the following general procedures for palladium-catalyzed cross-coupling of hindered aryl bromides can serve as a robust starting point for optimization.[10]

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon).

  • Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the organoboron reagent (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • De-gas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the residue by chromatography.

Conclusion

The palladium-catalyzed reactions of this compound offer a rich field for synthetic exploration, driven by the substrate's unique electronic and steric properties. A thorough understanding of the underlying reaction mechanisms is essential for overcoming the challenges posed by its hindered nature. By carefully selecting the appropriate catalyst system, ligands, and reaction conditions, researchers can effectively utilize this versatile building block in the synthesis of complex nitrogen-containing molecules. This guide serves as a foundational resource to aid in the rational design of synthetic strategies and to facilitate the discovery of novel chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-6-ethoxyaniline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to explain the causality behind each procedural step. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Profile and Risk Assessment: The "Why" Behind Caution

This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to its inherent toxicological profile. Understanding these hazards is the foundation of a safe disposal plan. The primary risks are associated with its acute toxicity, irritant properties, and potential for environmental harm.[1][2][3][4]

Absorption into the body, whether through inhalation, skin contact, or ingestion, can lead to the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen, a condition known as methemoglobinemia.[1][4] The onset of symptoms, such as cyanosis (a bluish discoloration of the skin), can be delayed for several hours.[1]

Table 1: GHS Hazard Classification Summary for this compound and Related Compounds

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[2]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.[2]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled.[2]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[2][5]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation.[2][5][6]
Specific target organ toxicity (single exposure) Category 3 May cause respiratory irritation.[2][5][6]

| Hazardous to the Aquatic Environment | - | Toxic to aquatic life with long lasting effects.[3][4] |

Pre-Disposal Safety & Handling: Establishing a Safe Workspace

Before beginning any waste consolidation or disposal procedure, the following engineering controls and personal protective equipment (PPE) must be in place. This creates a self-validating system of safety where exposure is minimized by default.

Engineering Controls

All handling of this compound, including transferring from a reaction vessel to a waste container, must be performed within a certified chemical fume hood.[7] This is the primary line of defense to prevent inhalation of dust or vapors. The workspace should also be equipped with an accessible eyewash station and safety shower.[7][8]

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the potential routes of exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended if splashing is possible.[4][9] Protects against splashes and airborne particles causing serious eye irritation.
Hand Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.[4][6] Prevents skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[2]
Body A lab coat or long-sleeved protective clothing.[10] Minimizes the risk of incidental skin contact on arms and body.

| Respiratory | Not required if handled exclusively within a functioning fume hood. If a fume hood is unavailable or if dust/aerosols may be generated, a NIOSH/MSHA-approved respirator with appropriate cartridges must be used.[1][8] | Prevents inhalation, a primary route of toxic exposure.[2] |

Waste Characterization & Segregation: A Critical Step for Compliance and Cost

Proper segregation is the most important logistical step in hazardous waste management. Mischaracterizing this waste stream can lead to regulatory fines and significantly increased disposal costs.

This compound contains bromine, a halogen. Therefore, any waste containing this compound must be classified as Halogenated Organic Waste .[11]

Causality: Halogenated wastes cannot be disposed of via fuel blending like many non-halogenated solvents. They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the corrosive and toxic gases (e.g., hydrogen bromide) produced during combustion.[1][4] Mixing even a small amount of halogenated waste into a large container of non-halogenated waste contaminates the entire volume, forcing it all to be treated by the more complex and expensive disposal method.[12][13]

Caption: Decision workflow for proper segregation of this compound waste.

Step-by-Step Disposal Protocol

This protocol details the physical steps for safely collecting and preparing this compound for final disposal.

Preparing the Waste Container
  • Select an Appropriate Container: Use a clearly labeled, chemically resistant container with a secure, vapor-tight screw cap. The container must be designated for "Halogenated Organic Waste."[12][14]

  • Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of all contents (e.g., "this compound," "Dichloromethane"). Do not use abbreviations.

    • The approximate percentages or volumes of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Transferring Waste
  • Pure or Solid Waste: If disposing of the neat compound, carefully scoop or pour the solid into the designated waste container inside a fume hood. Avoid creating dust.[6][9]

  • Solutions: If the compound is in a solvent, pour the solution carefully into the waste container using a funnel.

  • Container Filling: Fill the waste container to no more than 75-80% of its total capacity.[12] This headspace allows for vapor expansion and reduces the risk of spills.

  • Secure the Container: Tightly seal the container cap immediately after adding waste. Store the sealed container in a designated Satellite Accumulation Area (SAA) that is within or near the laboratory.[2][12] Ensure secondary containment is used to capture any potential leaks.

Decontaminating Glassware and Equipment
  • Initial Rinse: Rinse any contaminated glassware or equipment (e.g., spatulas, beakers) with a small amount of a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinsate: This first rinsate is considered hazardous and must be collected and added to the "Halogenated Organic Waste" container.

  • Subsequent Cleaning: After the initial hazardous rinse, glassware can be washed according to standard laboratory procedures.

Managing Spill Residues
  • Containment: In case of a spill, use an appropriate spill kit or absorbent material to contain the substance.[15]

  • Collection: Carefully sweep or collect the absorbent material and contaminated debris.[8]

  • Packaging: Place all spill cleanup materials into a sealed, heavy-duty plastic bag or a separate, clearly labeled solid waste container.

  • Labeling: Label the container as "Solid Debris contaminated with this compound" and manage it as hazardous waste.

Final Disposal Pathway: From Lab to Destruction

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3][4][6]

  • Professional Disposal Service: The final step is to arrange for pickup by a licensed professional hazardous waste disposal service.[1][4] Your institution's Environmental Health & Safety (EHS) department will manage this process.

  • Method of Destruction: The standard and environmentally responsible method for destroying this type of waste is high-temperature incineration in a facility that complies with all federal, state, and local environmental regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][8][16]

  • Empty Containers: Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. They should be disposed of as unused product.[1][4]

References

A Comprehensive Guide to the Safe Handling of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

2-Bromo-6-ethoxyaniline and its analogs are classified as hazardous substances.[2] Understanding the potential risks is the foundational step in ensuring laboratory safety.

GHS Hazard Classification (based on 2-Bromo-6-methoxyaniline):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5][6] Absorption through the skin can lead to systemic toxicity, and inhalation of dust or vapors may irritate the respiratory tract.[4][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure.[1] The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashes.Protects against splashes, dust, and vapors that can cause serious eye irritation.[2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[5]Prevents skin contact, a primary route of exposure that can be harmful.[2]
Body A lab coat or a chemical-resistant apron. For more extensive handling, fire/flame resistant and impervious clothing is recommended.[1]Protects the skin from accidental contact and contamination of personal clothing.
Respiratory All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1]Minimizes the inhalation of harmful dust or vapors that can cause respiratory irritation.[2]
Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handle_weigh Weighing and Transfer prep_setup->handle_weigh handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve storage_conditions Store in a Cool, Dry, Well-Ventilated Area handle_dissolve->storage_conditions dispose_waste Collect in Labeled Hazardous Waste Container storage_conditions->dispose_waste dispose_final Dispose via Licensed Service dispose_waste->dispose_final

Caption: Workflow for the safe handling and disposal of this compound.

Handling Procedures:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[8] Don all required PPE.

  • Weighing and Transfer: Handle the solid chemical in a fume hood to avoid creating dust.[9] Use appropriate tools and close the container immediately after use.

  • In Solution: When dissolving, add the compound to the solvent slowly to prevent splashing. If the process is exothermic, use an ice bath to cool the mixture.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

Disposal Plan:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[4]

  • Collect waste in a suitable, labeled container for disposal.[7]

  • Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain.[4]

Spill and Emergency Procedures

In the event of an accidental release, a swift and informed response is crucial.

Spill Management Workflow

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill with Inert Material (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for managing a spill of this compound.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

  • Specific Hazards: Upon combustion, it may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity within your laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.